FP-Biotin
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
10-[ethoxy(fluoro)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSFLGSUTZFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50FN4O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647213 | |
| Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259270-28-5 | |
| Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual Identity of FP-Biotin: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Fluorescein-Biotin and Fluorophosphonate-Biotin.
The term "FP-Biotin" is colloquially used to refer to two distinct yet powerful molecular tools in biomedical research and drug discovery: Fluorescein-Biotin and Fluorophosphonate-Biotin . This guide elucidates the core mechanisms, experimental protocols, and key applications of both molecules, providing a comprehensive resource for their effective utilization.
Part 1: Fluorescein-Biotin (A Fluorescent Probe for Binding Assays)
Fluorescein-Biotin is a bifunctional molecule that conjugates the fluorescent dye fluorescein (B123965) with biotin (B1667282), a vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This reagent is a cornerstone of various binding assays, particularly fluorescence polarization (FP) and fluorescence quenching assays.
Core Mechanism of Action
The functionality of Fluorescein-Biotin hinges on the change in its fluorescent properties upon binding to avidin or streptavidin.[1][2] When unbound and in solution, Fluorescein-Biotin tumbles rapidly, leading to a depolarization of emitted light when excited with polarized light. Upon binding to the much larger avidin or streptavidin protein, the rotational motion of the complex slows down significantly. This reduced tumbling results in a higher degree of polarization of the emitted light. This principle forms the basis of fluorescence polarization assays.[3]
Additionally, the fluorescence of fluorescein is significantly quenched upon binding to avidin or streptavidin.[4] This phenomenon is utilized in fluorescence quenching assays to quantify biotin-binding sites.[5][6]
Key Applications
-
Quantification of Biotin and Biotin-Binding Proteins: Fluorescein-Biotin is widely used to determine the concentration of biotin, avidin, or streptavidin in a sample.[3]
-
High-Throughput Screening (HTS): The simplicity and homogeneous nature of FP assays make them ideal for screening large compound libraries for molecules that can disrupt biotin-avidin interactions.
-
Diagnostics: The high sensitivity of these assays allows for the detection of biotin or biotinylated molecules in complex biological samples.[7]
Experimental Protocol: Fluorescence Polarization Assay for Avidin Quantification
This protocol outlines a typical experiment to determine the concentration of avidin using Fluorescein-Biotin.
Materials:
-
Fluorescein-Biotin (e.g., Biotin-4-Fluorescein)
-
Avidin
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Black, non-binding microplate (e.g., 96-well or 384-well)
-
Fluorescence plate reader with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Fluorescein-Biotin (e.g., 1 mM in DMSO).
-
Prepare a working solution of Fluorescein-Biotin (e.g., 10 nM) in Assay Buffer.
-
Prepare a series of avidin standards of known concentrations in Assay Buffer.
-
Prepare the unknown avidin sample in Assay Buffer.
-
-
Assay Setup:
-
Add a fixed volume of the Fluorescein-Biotin working solution to each well of the microplate.
-
Add varying concentrations of the avidin standards to different wells.
-
Add the unknown avidin sample to separate wells.
-
Include control wells containing only the Fluorescein-Biotin working solution (for minimum polarization) and wells with a saturating concentration of avidin (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., ~485 nm) and emission (e.g., ~520 nm) filters and polarizers.
-
-
Data Analysis:
-
The fluorescence polarization (P) is calculated by the instrument software.
-
Plot the polarization values of the standards against their concentrations to generate a standard curve.
-
Determine the concentration of the unknown sample by interpolating its polarization value on the standard curve.
-
Data Presentation
Table 1: Typical Data from a Fluorescein-Biotin Fluorescence Polarization Assay for Avidin Quantification
| Avidin Concentration (nM) | Fluorescence Polarization (mP) |
| 0 | 50 |
| 1 | 120 |
| 5 | 250 |
| 10 | 320 |
| 20 | 350 |
| 50 | 360 |
| 100 | 365 |
| Unknown | 285 |
Table 2: Quantitative Data on Fluorescence Quenching of Biotin-4-Fluorescein upon Binding to Streptavidin
| Molar Ratio (B4F:Streptavidin) | Fluorescence Quenching (%) |
| 1:1 | ~85 |
| 2:1 | ~86 |
| 3:1 | ~87 |
| 4:1 | ~88 |
Data adapted from literature.[5][8]
Visualization
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. Profiling Serine Hydrolases in the Leishmania Host–Pathogen Interactome Using Cell‐Permeable Activity‐Based Fluorophosphonate Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biotin-4-Fluorescein Based Fluorescence Quenching Assay for Determination of Biotin Binding Capacity of Streptavidin Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Biotin-4-fluorescein *CAS 1032732-74-3* | AAT Bioquest [aatbio.com]
FP-Biotin mechanism of action in serine hydrolase
An In-depth Technical Guide to the Mechanism of Action of FP-Biotin in Serine Hydrolases for Researchers, Scientists, and Drug Development Professionals.
Introduction
Serine hydrolases represent one of the largest and most diverse enzyme families in eukaryotes, playing critical roles in a myriad of physiological processes including digestion, blood coagulation, inflammation, and neurotransmission.[1][2] Given their involvement in numerous pathologies, they are a significant class of therapeutic targets. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to study the functional state of these enzymes in their native biological context.[1] A cornerstone of ABPP for this enzyme class is the fluorophosphonate-biotin (this compound) probe, an active-site-directed chemical probe that enables the detection, enrichment, and identification of active serine hydrolases.[1][2][3]
This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its application, and quantitative data to support its use in research and drug development.
Core Mechanism of Action
This compound is an activity-based probe designed to irreversibly label the active site of serine hydrolases.[1] Its structure consists of two key components: a fluorophosphonate (FP) "warhead" and a biotin (B1667282) reporter tag, connected by a linker. The mechanism is highly selective for catalytically active serine hydrolases.[1][4]
The labeling reaction is a covalent modification of the catalytic serine residue within the enzyme's active site. The key steps are:
-
Nucleophilic Attack: The catalytically active serine residue, which is highly nucleophilic due to the enzyme's catalytic triad (B1167595) (Ser-His-Asp), attacks the electrophilic phosphorus atom of the fluorophosphonate group.
-
Covalent Bond Formation: This attack results in the formation of a stable, covalent phosphonate (B1237965) ester bond between the serine residue and the probe.
-
Irreversible Inhibition: The fluoride (B91410) ion is displaced as a leaving group, and the resulting covalent adduct is highly stable, leading to irreversible inhibition of the enzyme.[4]
This reaction is activity-dependent; this compound will not label serine hydrolases that are inactive, denatured, or have their active site occupied by an inhibitor.[1][4]
Quantitative Data
This compound enables the quantitative analysis of active serine hydrolase levels. The stoichiometric and irreversible binding allows for a direct correlation between the signal from the biotin tag and the amount of active enzyme.
Table 1: Linearity of Detection using this compound
This table summarizes the linear range of detection for different serine hydrolases using an this compound-based quantitative western blotting method. The data demonstrates a consistent and linear response across a defined concentration range for the tested enzymes.
| Enzyme | Linear Range (pmol/lane) | Correlation Coefficient (r²) |
| Human Carboxylesterase 1 (CES1) | 0.4 - 3.4 | > 0.99 |
| Butyrylcholinesterase | 0.4 - 3.4 | > 0.99 |
| Porcine Liver Esterase (PLE) | 0.4 - 3.4 | > 0.99 |
Data sourced from a study establishing a quantitative western blotting method for serine hydrolases.[5]
Table 2: Quantification of Recombinant Serine Hydrolase Expression
This table shows the application of the this compound quantitative method to determine the expression levels of recombinant carboxylesterase isozymes in the S9 fraction of HEK293 cell homogenates.
| Recombinant Enzyme | Expression Level (pmol / 5µg S9 protein) |
| Human CES1 | 2.51 ± 0.1 |
| Human CES2 | 1.63 ± 0.17 |
| Cynomolgus Macaque CES1 | 0.79 ± 0.09 |
| Cynomolgus Macaque CES2 | 1.37 ± 0.13 |
Data from the same quantitative analysis study, showcasing the method's utility in cellular expression systems.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
Protocol 1: Labeling of Serine Hydrolases in Complex Proteomes
This protocol describes the general procedure for labeling active serine hydrolases in tissue or cell lysates.
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at a protein concentration of 1-2 µg/µL.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Labeling Reaction:
-
To a microcentrifuge tube, add 50 µL of the protein lysate (50-100 µg total protein).
-
Add this compound from a stock solution (e.g., 1 mM in DMSO) to a final concentration of 1-5 µM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the sample at 95°C for 5 minutes to denature the proteins.
-
-
Analysis:
-
The labeled proteins are now ready for analysis by SDS-PAGE and Western blotting (Protocol 2).
-
Protocol 2: Detection by SDS-PAGE and Western Blotting
This protocol outlines the detection of this compound labeled proteins.
-
SDS-PAGE:
-
Load the quenched samples onto a polyacrylamide gel suitable for resolving the protein(s) of interest.
-
Run the gel according to standard procedures to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard Western blot transfer apparatus.
-
-
Blocking and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Protocol 3: Enrichment of Labeled Proteins for Mass Spectrometry
This protocol is for the affinity purification of this compound labeled proteins for subsequent identification by mass spectrometry. A desthiobiotin-FP probe is often used for easier elution, but the principle is the same.
-
Labeling:
-
Label a larger amount of protein (e.g., 1 mg) as described in Protocol 1.
-
Stop the reaction by adding urea (B33335) to a final concentration of 5 M.
-
-
Affinity Capture:
-
Add streptavidin-agarose beads (or magnetic beads) to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, low salt buffer, and a final wash with a buffer compatible with digestion).
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add a protease (e.g., trypsin) and incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
Peptide Elution and Analysis:
-
Collect the supernatant containing the digested peptides.
-
The peptides are then desalted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.
-
Visualizations
Experimental Workflow for Activity-Based Protein Profiling
The following diagram illustrates a typical workflow for both the identification and competitive profiling of serine hydrolases using this compound.
References
- 1. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling serine hydrolase activities in complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel quantification method for serine hydrolases in cellular expression system using fluorophosphonate-biotin probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
An In-depth Technical Guide to Activity-Based Protein Profiling with FP-Biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Activity-Based Protein Profiling (ABPP) utilizing the fluorophosphonate-biotin (FP-Biotin) probe. It covers the core principles of the technique, detailed experimental protocols, data analysis, and applications in functional proteomics and drug discovery.
Introduction to Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems. Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes that covalently modify the active sites of enzymes, providing a direct readout of their catalytic activity. This allows for the differentiation between active and inactive enzyme populations, offering valuable insights into enzyme regulation in health and disease.
The serine hydrolase superfamily is a large and diverse class of enzymes that play crucial roles in a wide range of physiological processes, including digestion, blood clotting, and neurotransmission. The development of broad-spectrum activity-based probes targeting this enzyme class has revolutionized the study of their function and has significant implications for drug development.
The this compound Probe: A Tool for Profiling Serine Hydrolases
A key tool in the ABPP of serine hydrolases is the fluorophosphonate-biotin (this compound) probe. This probe consists of two key components: a fluorophosphonate (FP) "warhead" and a biotin (B1667282) reporter tag. The FP group is an electrophilic moiety that specifically and irreversibly reacts with the highly conserved catalytic serine nucleophile present in the active site of serine hydrolases. This reaction is activity-dependent, meaning the probe only labels catalytically active enzymes. The biotin tag allows for the subsequent detection and enrichment of probe-labeled proteins using avidin-based affinity chromatography.
Experimental Workflows and Protocols
Successful implementation of this compound ABPP involves a series of well-defined steps, from sample preparation to data analysis. The general workflow is depicted below:
The Application of FP-Biotin in Proteomics Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Fluorophosphonate-Biotin (FP-Biotin) as a powerful tool in proteomics research. This compound is an activity-based probe (ABP) that has become indispensable for the identification, quantification, and functional characterization of a large and diverse class of enzymes known as serine hydrolases.[1][2][3][4] Its ability to covalently label the active site of these enzymes in complex biological samples makes it a superior tool for studying enzyme function in native environments.[1][3]
Core Principles of this compound in Activity-Based Protein Profiling (ABPP)
This compound is a chemical probe composed of two key functional moieties: a fluorophosphonate (FP) "warhead" and a biotin (B1667282) "handle".[4][5][6] The FP group is an electrophilic moiety that specifically targets and forms a stable covalent bond with the catalytic serine residue present in the active site of serine hydrolases.[2][4] This reaction is activity-dependent, meaning that the probe only labels catalytically active enzymes, providing a direct measure of their functional state rather than just their abundance.[1][3]
The biotin tag allows for the subsequent detection and enrichment of the labeled proteins.[1][4] Biotin's high affinity for streptavidin is exploited for the purification of this compound-labeled proteins from complex mixtures such as cell lysates or tissue homogenates.[2][5] This enrichment step is crucial for the subsequent identification and quantification of the target enzymes, typically by mass spectrometry.[2][7]
Key Applications in Proteomics and Drug Discovery
The unique properties of this compound have led to its widespread application in several areas of proteomics and drug development:
-
Enzyme Activity Profiling: this compound allows for the rapid and sensitive detection of numerous serine hydrolases in crude biological samples, revealing tissue-specific expression patterns and changes in enzyme activity under different physiological or pathological conditions.[1][3]
-
Target Identification and Validation: In drug discovery, this compound is used in competitive profiling experiments to identify the cellular targets of small molecule inhibitors.[4] By competing with the probe for binding to the active site of a serine hydrolase, an inhibitor's potency and selectivity can be assessed across the entire enzyme family.
-
Biomarker Discovery: The ability to profile changes in serine hydrolase activity makes this compound a valuable tool for identifying novel biomarkers for disease diagnosis and prognosis.[8]
-
Functional Enzyme Discovery: this compound has been instrumental in the discovery and functional characterization of previously unannotated serine hydrolases, contributing to a deeper understanding of their roles in biological processes.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound in proteomics research.
| Parameter | Value | Source |
| Linearity of Detection (pmol/lane) | 0.4 - 3.4 | [2] |
| Recovery Rate (%) | 97.1 - 107.2 | [2] |
| Relative Standard Deviation (%) | 5.56 | [2] |
| This compound Labeling Concentration | 2 µM - 20 µM | [1][4][9] |
| Protein Concentration for Labeling | 1 mg/mL | [4][5][7] |
Table 1: Quantitative parameters for this compound-based serine hydrolase analysis.
Experimental Protocols
Labeling of Serine Hydrolases with this compound in Cell Lysates or Tissue Homogenates
This protocol describes the general procedure for labeling active serine hydrolases in a complex proteome.
Materials:
-
Cell lysate or tissue homogenate (1 mg/mL in a suitable buffer like Tris or PBS)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Tris buffer (50 mM, pH 8.0) or PBS
-
2x SDS-PAGE loading buffer
Procedure:
-
Prepare the protein sample to a final concentration of 1 mg/mL in the desired buffer.
-
Add this compound from the stock solution to the protein sample to a final concentration of 2-5 µM.[7][10]
-
Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes.[1][4][5]
-
Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Heat the sample at 80-95°C for 5 minutes to denature the proteins.[1][9]
-
The labeled proteome is now ready for analysis by SDS-PAGE and Western blotting or for enrichment via pull-down assay.
Pull-Down Assay for Enrichment of this compound Labeled Proteins
This protocol outlines the enrichment of biotinylated proteins using streptavidin-conjugated beads.
Materials:
-
This compound labeled proteome from the previous protocol
-
Streptavidin-conjugated agarose (B213101) or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., SDS-PAGE loading buffer or a buffer containing high concentration of free biotin)
Procedure:
-
Incubate the this compound labeled proteome with streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant containing unlabeled proteins.
-
Wash the beads extensively with wash buffer (typically 3-5 times) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using the chosen elution buffer. For mass spectrometry analysis, on-bead digestion with trypsin is often performed.[11]
Mass Spectrometry Analysis of Enriched Proteins
Following enrichment, the identities and quantities of the this compound labeled serine hydrolases are determined by mass spectrometry.
Procedure:
-
The enriched proteins are typically subjected to on-bead or in-solution tryptic digestion to generate peptides.
-
The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired MS/MS spectra are searched against a protein database to identify the proteins.
-
Quantitative analysis can be performed using various methods, including label-free quantification or isotopic labeling techniques like SILAC.[7]
Visualizations
References
- 1. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. pnas.org [pnas.org]
- 4. BJOC - An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
FP-Biotin as a chemical probe for enzyme activity
An In-Depth Technical Guide to FP-Biotin as a Chemical Probe for Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fluorophosphonate-Biotin (this compound) as a powerful chemical probe for activity-based protein profiling (ABPP). We will delve into its mechanism of action, detail its application in studying the serine hydrolase enzyme family, provide comprehensive experimental protocols, and present quantitative data to facilitate its use in research and drug discovery.
Core Principle: Mechanism of Action
This compound is an activity-based probe designed to covalently modify the active site of specific enzyme classes. The probe consists of two key components: a reactive fluorophosphonate (FP) "warhead" and a biotin (B1667282) reporter tag. The FP group is an electrophilic moiety that forms a stable, covalent bond with the catalytic serine residue found within the active site of serine hydrolases. This reaction is mechanism-based, meaning the probe only labels enzymatically active proteins, as the enzyme's own catalytic machinery is required to activate the probe for covalent modification. Inactive enzymes or zymogens will not be labeled. The attached biotin tag, a small vitamin, allows for the subsequent detection or enrichment of the labeled proteins through its high-affinity interaction with avidin (B1170675) or streptavidin. While highly specific for serine hydrolases, some studies have noted that this compound can also label hyper-reactive tyrosine residues in proteins that lack an active site serine.
Caption: Covalent labeling of an active serine hydrolase by an this compound probe.
Target Enzyme Family: Serine Hydrolases
The primary targets of this compound are the serine hydrolases, one of the largest and most diverse enzyme families known. This superfamily includes proteases, lipases, esterases, and amidases, which play critical roles in a vast array of physiological processes such as blood coagulation, inflammation, neurotransmission, and metabolism. Dysfunction in this enzyme class is linked to numerous diseases, including cancer, neurological disorders, and metabolic syndromes. The ability of this compound to report on the functional state of these enzymes, rather than just their abundance, makes it an invaluable tool for understanding their roles in health and disease and for identifying potential therapeutic targets.
Experimental Applications & Workflows
This compound is a cornerstone of Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy used to assess enzyme function directly in complex biological systems like cell lysates and tissue homogenates.
General ABPP Workflow
The standard ABPP workflow using this compound involves incubating the probe with a proteome, separating the labeled proteins by SDS-PAGE, and detecting them via streptavidin blotting. For protein identification, labeled enzymes can be enriched using avidin-agarose beads followed by mass spectrometry.
Caption: General experimental workflow for Activity-Based Protein Profiling (ABPP) using this compound.
Competitive Profiling for Inhibitor Screening
This compound is highly effective for screening and characterizing enzyme inhibitors. In a competitive ABPP experiment, the proteome is pre-incubated with a potential inhibitor before the addition of this compound. If the compound binds to the active site of a serine hydrolase, it will block the subsequent labeling by this compound. This results in a decreased signal for that specific enzyme, which can be quantified to determine inhibitor potency and selectivity across the entire enzyme family.
Caption: Workflow for competitive ABPP to screen for enzyme inhibitors.
Quantitative Data Summary
The utility of this compound is supported by established experimental parameters and quantifiable performance metrics.
Table 1: Typical Experimental Parameters for this compound Labeling This table summarizes common conditions used for labeling serine hydrolases in complex proteomes.
| Parameter | Value | Source |
| This compound Concentration | 2 - 4 µM | |
| Protein Concentration | 1 mg/mL | |
| Incubation Time | 30 - 60 minutes | |
| Incubation Temperature | 25°C (Room Temperature) | |
| Reaction Buffer | Tris or PBS, pH ~7.4-8.0 |
Note: Buffers containing primary amines like Tris can interfere with certain downstream biotinylation kits but are commonly used for the initial this compound labeling reaction.
Table 2: Performance of this compound in Quantitative Western Blotting A quantitative Western blotting method using this compound has been developed and validated, demonstrating high accuracy and precision.
| Metric | Value | Target Enzymes |
| Linearity (r²) | > 0.99 | Human Carboxylesterase 1, Butyrylcholinesterase, Porcine Liver Esterase |
| Concentration Range | 0.4 - 3.4 pmol/lane | Porcine Liver Esterase |
| Recovery (Accuracy) | 97.1 - 107.2% | Porcine Liver Esterase |
| RSD (Precision) | 5.56% | Porcine Liver Esterase |
Table 3: Comparative Enrichment of Serine Hydrolases Studies comparing different FP-based probes have highlighted the efficiency of this compound.
| Probe | Relative Enrichment | Notes | Source |
| This compound | Stronger | Showed better enrichment for most serine hydrolases compared to FP-desthiobiotin. | |
| FP-Desthiobiotin | Weaker | A viable alternative, but may identify fewer active enzymes. |
Detailed Experimental Protocols
The following protocols provide a starting point for utilizing this compound in your research. Optimization may be required depending on the specific sample and target enzymes.
Preparation of Tissue Homogenates
-
Excise tissues and immediately place them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Homogenize the tissue using a Dounce or mechanical homogenizer on ice.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to separate soluble (supernatant) and membrane (pellet) fractions.
-
Collect the supernatant (soluble proteome) and determine the protein concentration using a standard assay (e.g., BCA).
-
Adjust the protein concentration to 1 mg/mL with lysis buffer.
This compound Labeling Reaction
-
To a microcentrifuge tube, add 1 mg/mL of the protein sample (e.g., 100 µL).
-
Add this compound to a final concentration of 2 µM. Note: this compound is often stored in a solvent like ethanol (B145695) or CHCl₃; ensure the final solvent concentration is low and does not affect enzyme activity.
-
Incubate the reaction mixture for 30 minutes at 25°C.
-
Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating the sample at 80-85°C for 5 minutes.
Detection by Western Blot
-
Resolve the labeled proteins (10-20 µg per lane) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (or other streptavidin conjugate, e.g., fluorescent) diluted in blocking buffer according to the manufacturer's instructions.
-
Wash the membrane extensively with TBST.
-
Visualize the biotinylated proteins using an appropriate chemiluminescent or fluorescent substrate.
Enrichment for Mass Spectrometry Analysis
-
After the labeling reaction (Section 5.2), instead of quenching with loading buffer, add streptavidin-agarose beads to the mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Wash the beads several times with buffer (e.g., PBS with low detergent concentration) to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead tryptic digestion for subsequent analysis by LC-MS/MS to identify the labeled enzymes.
Unraveling the Specificity of FP-Biotin: A Technical Guide to a Powerful Chemical Proteomics Tool
For researchers, scientists, and drug development professionals, understanding the intricate interactions between small molecules and their protein targets is paramount. Fluorophosphonate-biotin (FP-Biotin), a cornerstone of activity-based protein profiling (ABPP), has emerged as an indispensable tool for the selective identification and quantification of active serine hydrolases within complex biological systems. This in-depth technical guide delves into the core principles governing this compound's selectivity, providing detailed experimental methodologies and quantitative insights to empower your research endeavors.
The Core Principle: Activity-Based Covalent Labeling
This compound is a chemical probe meticulously designed to target the serine hydrolase superfamily, a vast and functionally diverse class of enzymes implicated in a myriad of physiological and pathological processes.[1][2] Its remarkable selectivity stems from its mechanism of action: it forms a stable, covalent bond with the catalytic serine residue present in the active site of these enzymes.[3][4] This reaction is contingent upon the enzyme being in its functionally active conformation, allowing this compound to serve as a direct reporter of enzyme activity, rather than mere protein abundance.[1][5]
The probe itself is modular, consisting of three key components: a reactive fluorophosphonate (FP) "warhead" that targets the active site serine, a linker, and a biotin (B1667282) reporter tag.[6][7] The biotin tag facilitates the detection and enrichment of labeled proteins through its high-affinity interaction with avidin (B1170675) or streptavidin.[8][9] This elegant design enables a powerful workflow for identifying novel enzyme targets, profiling enzyme activity across different biological states, and screening for potent and selective inhibitors.[10][11]
Quantitative Analysis of this compound Labeling
The efficiency and specificity of this compound labeling are critical parameters in any ABPP experiment. The following tables summarize key quantitative data derived from various studies, providing a reference for experimental design.
| Parameter | Value | Source |
| This compound Concentration (in situ labeling) | 2 - 4 µM | [1][2] |
| Protein Concentration (lysate) | 1 µg/µL | [1][2] |
| Incubation Time | 15 - 60 min | [2][10] |
| Incubation Temperature | 25°C (Room Temperature) | [1][10] |
| Detection Limit | Sub-nanomolar concentrations of serine hydrolases | [1] |
| Stoichiometry of Binding | 1:1 (this compound to active enzyme) | [3] |
Caption: Recommended concentrations and conditions for this compound labeling experiments.
| Enzyme Class | Representative Examples | Labeled by this compound | Source |
| Proteases | Trypsin, Chymotrypsin, Kallikreins | Yes | [7][10] |
| Lipases | Hormone-sensitive lipase (B570770) (HSL), Adipose triglyceride lipase (ATGL) | Yes | [5] |
| Esterases | Carboxylesterases (CES), Butyrylcholinesterase | Yes | [3] |
| Amidases | Fatty acid amide hydrolase (FAAH) | Yes | [1] |
Caption: Major classes of serine hydrolases targeted by this compound.
Experimental Protocols: A Step-by-Step Guide
The successful application of this compound hinges on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.
Labeling of Serine Hydrolases in Cell Lysates or Tissue Homogenates
This protocol outlines the fundamental procedure for labeling active serine hydrolases with this compound.
Materials:
-
Cell or tissue lysate (prepared in a suitable buffer without primary amines, e.g., Tris-HCl)
-
This compound stock solution (e.g., in DMSO or ethanol)
-
2x SDS-PAGE loading buffer
Procedure:
-
Adjust the protein concentration of the lysate to 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[2]
-
Add this compound to the lysate to a final concentration of 2-4 µM.[1][2]
-
Incubate the reaction mixture for 30-60 minutes at room temperature (25°C).[1][10]
-
Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5 minutes to denature the proteins.
-
The labeled proteome is now ready for downstream analysis, such as SDS-PAGE and Western blotting.
In-Gel Fluorescence Scanning and Western Blotting for Labeled Protein Detection
This protocol describes the visualization of this compound labeled proteins.
Materials:
-
Labeled protein sample from Protocol 1
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Resolve the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the biotinylated proteins using a chemiluminescence imaging system.
Affinity Purification of this compound Labeled Proteins
This protocol details the enrichment of labeled proteins for subsequent identification by mass spectrometry.
Materials:
-
Labeled protein sample from Protocol 1
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Incubate the labeled proteome with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:
-
PBS + 1% SDS
-
PBS + 6 M Urea
-
PBS
-
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer.
-
The enriched proteins can then be resolved by SDS-PAGE and subjected to in-gel digestion for mass spectrometry analysis.
Visualizing the Workflow and Underlying Principles
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships.
Caption: Mechanism of this compound labeling of an active serine hydrolase.
Caption: General experimental workflow for Activity-Based Protein Profiling (ABPP) using this compound.
Caption: Competitive ABPP to assess inhibitor selectivity and potency.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound has revolutionized the study of serine hydrolases, providing a powerful and versatile platform for functional proteomics.[10] Its ability to selectively target active enzymes in their native environment offers unparalleled insights into their biological roles and provides a direct means to assess the efficacy and selectivity of novel inhibitors.[12] By leveraging the detailed protocols and quantitative data presented in this guide, researchers can confidently employ this compound to accelerate their drug discovery and chemical biology programs. The continued application and development of such activity-based probes will undoubtedly continue to illuminate the complex enzymatic landscape of cellular signaling and disease.
References
- 1. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 4. セリンヒドロラーゼ活性部位プローブ | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 7. An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates [beilstein-journals.org]
- 11. Rapid Development of a Potent Photo-Triggered Inhibitor of the Serine Hydrolase RBBP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
FP-Biotin for Biomarker Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy for the functional analysis of enzymes in complex biological systems. This approach utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in native proteomes. Among the most widely used probes is the fluorophosphonate-biotin (FP-Biotin), a versatile tool for the discovery of biomarkers in various diseases. This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis associated with the use of this compound for biomarker discovery, with a focus on its application in studying serine hydrolases.
This compound is an activity-based probe designed to covalently modify the active site of serine hydrolases, a large and diverse class of enzymes implicated in numerous physiological and pathological processes, including inflammation, cancer, and neurological disorders.[1] The probe consists of two key components: a fluorophosphonate (FP) reactive group that forms a stable covalent bond with the catalytic serine residue of active hydrolases, and a biotin (B1667282) reporter tag that enables the subsequent detection, enrichment, and identification of the labeled enzymes.[2][3] This activity-dependent labeling allows for a direct readout of the functional state of these enzymes, offering a significant advantage over traditional proteomic approaches that measure total protein abundance.[1]
Mechanism of Action
The utility of this compound in biomarker discovery stems from its mechanism-based labeling of active enzymes. The fluorophosphonate moiety is an electrophilic "warhead" that mimics the transition state of substrate hydrolysis by serine hydrolases. This allows it to be specifically recognized and attacked by the nucleophilic serine residue within the enzyme's active site. The resulting reaction forms a stable, covalent phosphonyl-enzyme adduct, effectively and irreversibly inhibiting the enzyme.[4][5]
The biotin tag serves as a versatile handle for downstream applications. Following labeling, the biotinylated proteins can be detected by western blotting using streptavidin-horseradish peroxidase conjugates or enriched from complex proteomes using avidin (B1170675) or streptavidin affinity chromatography for subsequent identification and quantification by mass spectrometry.[1][2] This enrichment step is crucial for identifying low-abundance enzymes that may serve as disease-specific biomarkers.
Interestingly, while this compound primarily targets serine hydrolases, studies have shown that it can also covalently modify tyrosine residues in proteins that lack an active site serine.[6][7] This off-target reactivity, mediated by the activation of the tyrosine hydroxyl group by nearby residues, expands the potential scope of this compound for identifying novel protein targets and biomarkers beyond the serine hydrolase family.[6]
Experimental Workflow for Biomarker Discovery using this compound
The overall workflow for biomarker discovery using this compound involves several key steps, from sample preparation to data analysis. A generalized experimental workflow is depicted below.
Caption: Experimental workflow for this compound-based biomarker discovery.
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful this compound labeling and subsequent analysis. The goal is to obtain a soluble proteome fraction with preserved enzyme activity.
a. Tissue Homogenization:
-
Excise fresh or frozen tissue and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.32 M sucrose).[1]
-
Homogenize the tissue using a Dounce homogenizer on ice.
-
Centrifuge the homogenate sequentially at 1,100 x g for 5 minutes, 22,000 x g for 30 minutes, and 105,000 x g for 60 minutes at 4°C to pellet cellular debris, organelles, and membranes, respectively.[1]
-
Collect the final supernatant, which represents the soluble proteome fraction.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay). Adjust the protein concentration to 1 mg/mL with homogenization buffer.[1]
b. Cell Lysis:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing protease inhibitors).
-
Lyse the cells by sonication or by passing them through a narrow-gauge needle on ice.
-
Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant (soluble proteome) and determine the protein concentration. Adjust the concentration to 1 mg/mL.
This compound Labeling
a. Standard Labeling Protocol:
-
For each labeling reaction, aliquot 49 µL of the 1 mg/mL proteome sample into a microcentrifuge tube.[2]
-
Prepare a 50X stock solution of this compound (e.g., 50 µM in DMSO or ethanol).[2]
-
Add 1 µL of the 50X this compound stock solution to the proteome sample for a final concentration of 1 µM. For control samples, add 1 µL of the vehicle (DMSO or ethanol).[2]
-
Vortex the samples and incubate for 1 hour at room temperature or 37°C.[2]
-
Quench the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.[2]
b. Competitive ABPP for Target Engagement:
-
Pre-incubate the proteome sample with a competitive inhibitor (e.g., a drug candidate) at various concentrations for 30 minutes at room temperature.
-
Add this compound to a final concentration of 1 µM and incubate for 1 hour at room temperature.
-
Quench the reaction and proceed with downstream analysis to assess the displacement of this compound by the competitor.
Enrichment of Biotinylated Proteins
-
Following this compound labeling (without quenching), add streptavidin-agarose beads to the proteome sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Pellet the beads by centrifugation and wash them extensively with a series of buffers (e.g., high salt, low salt, and no salt buffers) to remove non-specifically bound proteins.
Analysis of Labeled Proteins
a. SDS-PAGE and Western Blotting:
-
Resolve the quenched, labeled proteome samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detect the biotinylated proteins using a chemiluminescent substrate.
b. Mass Spectrometry Analysis:
-
After enrichment, perform on-bead digestion of the captured proteins with trypsin overnight at 37°C.
-
Collect the resulting peptides and desalt them using a C18 StageTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Identify and quantify the labeled proteins using a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer).
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound-based experiments.
Table 1: Sample Preparation and Labeling Conditions
| Parameter | Value | Reference |
| Tissue Homogenization Buffer | 50 mM Tris-HCl, pH 8.0, 0.32 M sucrose | [1] |
| Proteome Concentration | 1 mg/mL | [1][2] |
| This compound Stock Concentration | 50 µM (50X) | [2] |
| Final this compound Concentration | 1 µM | [2] |
| Labeling Incubation Time | 1 hour | [2] |
| Labeling Incubation Temperature | Room Temperature or 37°C | [2] |
Table 2: Mass Spectrometry Parameters (Example)
| Parameter | Value | Reference |
| Mass Spectrometer | Thermo LTQ Orbitrap | [3] |
| LC System | EASY nano LC1200 | [3] |
| Column Temperature | 35°C | [3] |
| Flow Rate | 250 nL/min | [3] |
| MS Resolution | 60,000 | N/A |
| MS/MS Resolution | 15,000 | N/A |
| Collision Energy | Normalized Collision Energy (NCE) of 27 | N/A |
Applications in Disease Biomarker Discovery
This compound-based ABPP has been instrumental in identifying novel biomarkers in a range of diseases, including cancer and neurological disorders.
Cancer
The altered activity of serine hydrolases is a hallmark of many cancers, playing roles in tumor progression, metastasis, and angiogenesis. This compound profiling of cancer cell lines and patient tissues has led to the identification of several potential biomarkers. For instance, the overexpression and hyperactivity of certain proteases and lipases have been linked to specific cancer types. These enzymes can serve as diagnostic markers or as targets for therapeutic intervention. The biotin receptors themselves are often overexpressed in cancer cells, making biotin-conjugated probes and drugs a promising avenue for targeted cancer therapy.[8][9]
A hypothetical signaling pathway involving a newly discovered cancer biomarker is illustrated below.
Caption: Hypothetical signaling pathway involving a biomarker discovered by this compound.
Neurological Disorders
Dysregulation of serine hydrolase activity is also implicated in the pathogenesis of various neurological disorders. For example, altered brain enzyme activity has been observed in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound profiling of brain tissue and cerebrospinal fluid (CSF) can reveal changes in enzyme activity that correlate with disease progression.[10] Furthermore, biotin metabolism itself has been linked to neurological health, and deficits in biotin have been associated with certain neurological conditions.[11][12][13] This highlights the potential of this compound not only for discovering enzyme-based biomarkers but also for probing the broader metabolic landscape of neurological diseases.
Conclusion
This compound is a powerful and versatile tool for the discovery of enzyme-based biomarkers in a wide range of diseases. Its ability to report on the functional state of enzymes in their native environment provides a unique advantage over traditional proteomic methods. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers seeking to employ this compound in their own biomarker discovery efforts. As our understanding of the roles of enzymes in disease continues to grow, the application of activity-based probes like this compound will undoubtedly play an increasingly important role in the development of new diagnostic and therapeutic strategies.
References
- 1. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 4. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Covalent binding of the organophosphorus agent this compound to tyrosine in eight proteins that have no active site serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Covalent binding of the organophosphorus agent this compound to tyrosine in eight proteins that have no active site serine. | Semantic Scholar [semanticscholar.org]
- 8. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebrospinal fluid levels of biotin in various neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotin rescues mitochondrial dysfunction and neurotoxicity in a tauopathy model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotin Homeostasis and Human Disorders: Recent Findings and Perspectives | MDPI [mdpi.com]
- 13. Biotin in metabolism, gene expression, and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Activity-Based Probes for Hydrolases: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core principles, design, application, and experimental methodologies of activity-based probes for the study of hydrolase enzymes.
Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology for the functional study of enzymes in complex biological systems.[1][2] This approach utilizes activity-based probes (ABPs), which are small molecule tools designed to covalently label the active site of specific enzymes.[3] This guide provides a comprehensive technical overview of ABPs specifically tailored for the hydrolase superfamily, offering insights for researchers, scientists, and professionals involved in drug development. By directly measuring enzymatic activity, ABPP provides a more accurate picture of an enzyme's functional state than traditional methods that measure protein abundance.[2]
Core Principles of Activity-Based Probes
Activity-based probes are meticulously designed chemical structures that typically consist of three key components: a reactive group (or "warhead"), a linker, and a reporter tag.[3] The reactive group is an electrophilic moiety that forms a stable, covalent bond with a nucleophilic residue in the active site of the target enzyme.[4] For serine hydrolases, this is typically the catalytic serine residue.[5] The linker element connects the reactive group to the reporter tag and can be modified to influence the probe's solubility and cell permeability.[6] The reporter tag enables the detection and identification of probe-labeled enzymes and can be a fluorophore for in-gel visualization or an affinity handle like biotin (B1667282) for enrichment and subsequent mass spectrometry-based identification.[3][4]
A key feature of ABPs is their activity-dependent labeling; they only react with catalytically active enzymes.[7] This is because the conformation of the active site in an active enzyme is primed for catalysis, making the nucleophilic residue more reactive towards the probe's warhead. Inactive enzymes or zymogens are not labeled, providing a direct readout of the functional enzyme population.[8]
Design and Mechanism of Action
The design of effective ABPs for hydrolases hinges on the careful selection of the reactive group. For serine hydrolases, fluorophosphonates (FPs) are a widely used class of warheads due to their broad reactivity and ability to form a stable covalent bond with the active site serine.[7][9] Phenyl phosphonates have also been developed as alternatives, offering advantages in terms of ease of synthesis and tunable reactivity.[10][11]
The general mechanism of action for a fluorophosphonate-based ABP targeting a serine hydrolase involves the nucleophilic attack of the activated serine residue on the phosphorus atom of the probe. This results in the displacement of the fluoride (B91410) leaving group and the formation of a stable phosphonate (B1237965) ester linkage between the probe and the enzyme.
Figure 1: General mechanism of an activity-based probe targeting a hydrolase.
Applications in Drug Discovery and Development
Activity-based protein profiling has become an indispensable tool in modern drug discovery, offering several advantages over traditional screening methods.[12]
Target Identification and Validation: ABPP can be used to identify the protein targets of small molecule inhibitors.[13] In a competitive ABPP experiment, a biological sample is pre-incubated with a potential inhibitor before the addition of an ABP. If the inhibitor binds to the active site of a target enzyme, it will block the binding of the ABP, resulting in a decrease in the signal from the reporter tag.[8] This allows for the rapid identification of on- and off-targets of a drug candidate in a complex proteome.
Inhibitor Screening and Potency Determination: Competitive ABPP can be adapted for high-throughput screening to discover novel enzyme inhibitors.[8] By measuring the displacement of a fluorescently tagged ABP, the potency (e.g., IC50) of inhibitor candidates can be determined.[14] This approach provides a direct measure of an inhibitor's ability to engage its target in a native biological context.
Biomarker Discovery: By comparing the ABP labeling profiles of healthy and diseased tissues, researchers can identify enzymes with altered activity levels that may serve as biomarkers for disease diagnosis or prognosis.[2][15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the utility of different ABPs for profiling serine hydrolases.
| Probe Type | Reporter Tag | Number of Serine Hydrolases Identified (Mouse Brain Lysate) | Reference |
| Fluorophosphonate (FP) | Desthiobiotin | >50 | [9] |
| Phenyl Phosphonate (Probe 3) | Azide | 45 | [10] |
| Phenyl Phosphonate (Probe 4) | Azide | 58 | [10] |
| Phenyl Phosphonate (Probe 5) | Azide | 62 | [10] |
Table 1: Comparison of different activity-based probes for serine hydrolase profiling in mouse brain lysate. This table showcases the number of identified serine hydrolases using various probes, demonstrating the impact of probe design on target enrichment.
| Inhibitor | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| Compound 1 | LYPLA2 | 150 | Competitive ABPP | [16] |
| Compound 21 | LYPLA1 | 80 | Competitive ABPP | [16] |
| Bortezomib | Proteasome β-subunits | Varies by subunit | Competitive ABPP | [4] |
Table 2: IC50 values of inhibitors determined by competitive ABPP. This table provides examples of how competitive ABPP is used to quantify the potency of small molecule inhibitors against their target enzymes.
Experimental Protocols
This section provides detailed methodologies for key experiments using activity-based probes for hydrolases.
Protocol 1: Gel-Based Activity-Based Protein Profiling (ABPP)
This protocol describes the use of a fluorescently tagged ABP to visualize active hydrolases in a complex proteome.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Activity-based probe with a fluorescent reporter tag (e.g., TAMRA-FP)[9]
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Prepare the biological sample and determine the protein concentration.
-
Incubate the proteome (typically 50 µg of protein) with the fluorescent ABP (final concentration of 1 µM) for 30 minutes at room temperature.
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the reporter tag.
Figure 2: Experimental workflow for gel-based ABPP.
Protocol 2: Mass Spectrometry-Based ABPP for Target Identification
This protocol outlines the procedure for identifying ABP-labeled enzymes using a biotinylated probe and mass spectrometry.
Materials:
-
Biological sample
-
Biotinylated ABP (e.g., FP-Biotin)[7]
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Label the proteome with the biotinylated ABP as described in Protocol 1.
-
Denature the proteins and enrich the biotin-labeled proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the peptides of the captured proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the labeled proteins by searching the acquired MS/MS data against a protein database.
Protocol 3: Competitive ABPP for Inhibitor Selectivity Profiling
This protocol details the method for assessing the selectivity of a small molecule inhibitor across the hydrolase superfamily.
Materials:
-
Biological sample
-
Inhibitor of interest
-
Fluorescently tagged ABP
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Prepare a series of proteome samples.
-
Pre-incubate each sample with a different concentration of the inhibitor for 30 minutes at room temperature. A vehicle-only control should be included.
-
Add the fluorescent ABP to each sample and incubate for an additional 30 minutes.
-
Analyze the samples by gel-based ABPP as described in Protocol 1.
-
A decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the control indicates that the inhibitor is binding to that enzyme.
Figure 3: Logical relationship in a competitive ABPP experiment.
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Short synthesis of a broadly Reactive, cell permeable serine hydrolase Fluorophosphonate-Alkyne probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 13. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases [frontiersin.org]
- 15. Activity based protein profiling to detect serine hydrolase alterations in virus infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FP-Biotin Western Blotting of Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Fluorophosphonate-Biotin (FP-Biotin) probes for the activity-based protein profiling (ABPP) of serine hydrolases in cell lysates via western blotting. This technique allows for the specific detection of active serine hydrolases, providing insights into their functional state which is crucial for drug development and biological research.
Introduction
Serine hydrolases represent one of the largest and most diverse enzyme families in eukaryotes, playing critical roles in various physiological processes.[1][2] Dysregulation of their activity is implicated in numerous diseases, making them attractive therapeutic targets. This compound is an activity-based probe that covalently modifies the active-site serine of these enzymes.[1][2][3] This specific labeling of active enzymes allows for their detection and quantification in complex biological samples like cell lysates.[1][3][4] The biotin (B1667282) tag enables subsequent detection by western blotting using streptavidin conjugates.[5][6] This method is invaluable for profiling enzyme activity, screening for inhibitors, and identifying new drug targets.[1][3]
Principle of the Method
The this compound probe consists of a fluorophosphonate (FP) reactive group linked to a biotin tag.[3][7][8] The FP group forms a stable, covalent bond with the catalytic serine residue found in the active site of serine hydrolases.[1][2] This reaction is activity-dependent, meaning the probe only labels functionally active enzymes.[5] Following the labeling reaction, the proteome is separated by SDS-PAGE, transferred to a membrane, and the biotinylated proteins are detected using a streptavidin-horseradish peroxidase (HRP) conjugate and chemiluminescence.
Experimental Protocols
This section provides a detailed step-by-step protocol for performing an this compound western blot experiment on cell lysates.
Preparation of Cell Lysates
Proper preparation of cell lysates is critical for preserving the activity of serine hydrolases.
-
Harvesting Cells:
-
For adherent cells, wash with ice-cold PBS, then detach by scraping. Avoid using trypsin as it is a serine hydrolase.
-
For suspension cells, pellet by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl pH 8.0) at a concentration of approximately 2x10⁶ to 1x10⁷ cells/mL.
-
It is recommended to add protease inhibitors, but be mindful that some cocktails may inhibit serine hydrolases.
-
Lyse the cells by sonication on ice (e.g., 3-4 cycles of 10-15 seconds).[9][10]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Labeling of Serine Hydrolases with this compound
This step involves the incubation of the cell lysate with the this compound probe.
-
Reaction Setup:
-
Incubation:
-
Quenching the Reaction:
SDS-PAGE and Protein Transfer
The labeled proteins are then separated by size and transferred to a membrane.
-
SDS-PAGE:
-
Protein Transfer:
Western Blotting and Detection
The biotinylated proteins are detected using a streptavidin-HRP conjugate.
-
Blocking:
-
Streptavidin-HRP Incubation:
-
Washing:
-
Detection:
-
Incubate the membrane with a chemiluminescent HRP substrate.
-
Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera or X-ray film).
-
Data Presentation
The following tables summarize key quantitative parameters for the this compound western blot protocol.
| Parameter | Recommended Range/Value | Source |
| Cell Lysate Preparation | ||
| Cell Density for Lysis | 2x10⁶ - 1x10⁷ cells/mL | |
| This compound Labeling | ||
| Protein Concentration | 1 µg/µL | [5] |
| This compound Concentration | 2 - 20 µM | [5][11] |
| Incubation Temperature | 25°C (Room Temperature) | [5][11] |
| Incubation Time | 30 minutes - 14 hours | [5][11] |
| SDS-PAGE & Western Blot | ||
| Protein Load per Lane | 10 - 40 µg | [5][11] |
| Blocking Solution | 3-5% nonfat dry milk or BSA in TBST | [5][9] |
| Streptavidin-HRP Dilution | 1:1,000 - 1:15,000 | [5][12] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of this compound labeling and the experimental workflow.
Caption: Mechanism of this compound labeling of an active serine hydrolase.
Caption: Experimental workflow for this compound western blotting.
References
- 1. Thermo Scientific ActivX Desthiobiotin-FP Serine Hydrolase Probe PROMO Thermo Scientific™ ActivX™ Desthiobiotin-FP Serine Hydrolase Probe | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fortislife.com [fortislife.com]
Application Notes and Protocols for Mass Spectrometry Sample Preparation with FP-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorophosphonate-biotin (FP-Biotin) probes for the enrichment and identification of active serine hydrolases in complex biological samples using mass spectrometry. The protocols detailed below are designed for robust and reproducible sample preparation for activity-based protein profiling (ABPP).
Introduction to this compound in Activity-Based Protein Profiling
Fluorophosphonate-biotin (this compound) is a powerful chemical probe used in activity-based protein profiling (ABPP), a chemoproteomic strategy to study enzyme function directly in native biological systems.[1][2] this compound contains a fluorophosphonate (FP) "warhead" that covalently modifies the active-site serine residue of active serine hydrolases, and a biotin (B1667282) reporter tag for the enrichment of labeled proteins.[3][4] This approach allows for the selective identification and quantification of the functionally active sub-proteome of serine hydrolases, providing valuable insights into their roles in health and disease. Serine hydrolases are a large and diverse class of enzymes involved in numerous physiological processes, including digestion, blood coagulation, inflammation, and neurotransmission, making them attractive targets for drug development.[5]
Principle of the Method
The experimental workflow for this compound-based ABPP involves three main stages:
-
Labeling: The this compound probe is incubated with a complex proteome (e.g., cell lysate, tissue homogenate) to allow for the covalent labeling of active serine hydrolases.
-
Enrichment: The biotinylated proteins are selectively captured and enriched from the complex mixture using avidin (B1170675) or streptavidin affinity chromatography.
-
Analysis: The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the active serine hydrolases.
Data Presentation
Quantitative Analysis of Serine Hydrolase Identification
The following table summarizes the number of serine hydrolases identified in different mouse tissue extracts using a desthiobiotin-FP probe and mass spectrometry analysis. This data highlights the utility of FP probes in profiling the activity of this enzyme superfamily across various tissues.
| Serine Hydrolase Family | Number Identified in Mouse Brain | Number Identified in Mouse Liver |
| Hydrolases | 10 | 8 |
| Esterases | 6 | 7 |
| Lipases | 5 | 4 |
| Peptidases | 4 | 6 |
| Other | 4 | 5 |
| Total | 29 | 30 |
Data adapted from Thermo Fisher Scientific technical literature.[6]
Comparison of this compound Probe Enrichment
A study comparing the enrichment of serine hydrolases using this compound and FP-desthiobiotin probes demonstrated that the this compound probe provides stronger enrichment for most serine hydrolases.[7] The MS1 peak area was used for semi-quantitative comparison.
| Enzyme | Gene Name | Function | Relative Enrichment (this compound vs. FP-Desthiobiotin) |
| Carboxylesterase 1 | CES1 | Esterase | Higher with this compound |
| Lysophospholipase 1 | LYPLA1 | Lipase | Higher with this compound |
| Palmitoyl-protein thioesterase 1 | PPT1 | Thioesterase | Higher with this compound |
| Acyl-CoA thioesterase 7 | ACOT7 | Thioesterase | Higher with this compound |
| Patatin-like phospholipase domain-containing protein 7 | PNPLA7 | Lipase | Higher with this compound |
This table is a qualitative summary based on the findings that this compound shows stronger enrichment.[7]
Experimental Protocols
Protocol 1: Labeling of Active Serine Hydrolases with this compound
This protocol describes the labeling of active serine hydrolases in a complex biological sample with this compound.
Materials:
-
This compound probe (stock solution in DMSO)
-
Proteome sample (e.g., cell lysate, tissue homogenate) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Thaw the proteome sample on ice.
-
To 1 mg of the protein sample in a microcentrifuge tube, add the this compound stock solution to a final concentration of 2-5 µM.
-
As a negative control, pre-heat a separate aliquot of the proteome sample at 95°C for 10 minutes to denature the enzymes before adding the this compound probe.
-
Incubate the reactions at 37°C for 1 hour with gentle agitation.[1]
-
The labeled proteome is now ready for enrichment.
Protocol 2: Enrichment of this compound Labeled Proteins
This protocol details the enrichment of biotinylated proteins using streptavidin-agarose beads.
Materials:
-
This compound labeled proteome from Protocol 1
-
Streptavidin-agarose beads (slurry)
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M Urea in PBS)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5, containing 10 mM DTT)
-
Microcentrifuge tubes
Procedure:
-
Add an appropriate volume of streptavidin-agarose bead slurry to the labeled proteome and incubate at 4°C for 2-4 hours on a rotator.
-
Pellet the beads by centrifugation at a low speed (e.g., 1000 x g) for 2 minutes and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash three times by resuspending the beads in the buffer, incubating for 5 minutes, and then pelleting the beads.
-
After the final wash, carefully remove all supernatant.
-
To elute the bound proteins, add Elution Buffer to the beads and heat at 95°C for 10 minutes.
-
Centrifuge to pellet the beads and carefully collect the supernatant containing the enriched, biotinylated proteins.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the preparation of the enriched protein sample for LC-MS/MS analysis.
Materials:
-
Enriched protein sample from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting spin tips
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the enriched protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
In-solution Trypsin Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to below 0.1%.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 desalting spin tips according to the manufacturer's protocol.
-
Elute the peptides with a solution of 50% ACN and 0.1% TFA.
-
-
Sample Analysis:
-
Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow
Caption: this compound ABPP Experimental Workflow.
Serine Hydrolase Catalytic Mechanism and this compound Labeling
Caption: Mechanism of Serine Hydrolase Catalysis and this compound Labeling.
Role of Serine Hydrolases in Cancer Signaling
Caption: Involvement of Serine Hydrolases in Cancer Signaling Pathways.
References
- 1. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 2. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Gel Fluorescence Scanning of FP-Biotin Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to characterize enzyme families based on their functional activity rather than protein abundance. Fluorophosphonate (FP) probes are a class of covalent inhibitors that specifically target the active site of serine hydrolases, a large and functionally diverse enzyme superfamily implicated in numerous physiological and pathological processes. FP-Biotin is a fluorophosphonate-based probe that incorporates a biotin (B1667282) tag, enabling the selective labeling and subsequent detection or enrichment of active serine hydrolases.
This application note provides a detailed protocol for the in-gel fluorescence scanning of proteins labeled with this compound. This method offers a sensitive, quantitative, and direct alternative to traditional Western blotting for the detection of active enzymes. By employing fluorescently labeled streptavidin conjugates, this technique allows for the direct visualization and quantification of biotinylated proteins within the polyacrylamide gel matrix, eliminating the need for membrane transfer and antibody incubations.
Principle of the Method
The workflow for in-gel fluorescence scanning of this compound labeled proteins involves three key stages:
-
Labeling: Protein samples (e.g., cell lysates, tissue homogenates) are incubated with this compound. The fluorophosphonate reactive group of the probe forms a stable covalent bond with the catalytic serine residue of active serine hydrolases.
-
Electrophoretic Separation: The this compound labeled proteins are separated from unlabeled proteins and excess probe by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
In-Gel Fluorescence Detection: Following electrophoresis, the gel is incubated with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor™ 488, Streptavidin-Cy3). The high affinity of streptavidin for biotin facilitates the specific binding of the fluorescent conjugate to the this compound labeled proteins. The fluorescent signal is then visualized and quantified using a fluorescence gel imaging system. This method allows for the direct and unambiguous observation of the streptavidin-protein complex within the gel.[1]
Reaction Mechanism and Experimental Workflow
This compound Labeling Mechanism
This compound acts as an activity-based probe by covalently modifying the active site serine of serine hydrolases. The phosphorus atom of the fluorophosphonate is electrophilic and is attacked by the nucleophilic hydroxyl group of the active site serine residue. This results in the formation of a stable, covalent phosphonylated enzyme, effectively "tagging" the active enzyme with a biotin molecule. While serine hydrolases are the primary targets, this compound has also been shown to react with certain tyrosine residues in other proteins.
Experimental Workflow
The overall experimental workflow is a streamlined process from sample preparation to data analysis.
References
Quantitative Analysis of Enzyme Activity Using FP-Biotin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorophosphonate-biotin (FP-Biotin) is a powerful activity-based probe (ABP) for the quantitative analysis of serine hydrolases, one of the largest and most diverse enzyme families.[1][2][3] These enzymes play critical roles in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[3] Unlike traditional assays that measure protein expression levels, this compound specifically targets and covalently modifies the active form of serine hydrolases, providing a direct measure of enzyme activity.[1][2][3] This application note provides detailed protocols for the use of this compound in quantitative enzyme activity profiling, inhibitor screening, and target identification.
The core principle of this technique, known as Activity-Based Protein Profiling (ABPP), involves the use of a chemical probe that irreversibly binds to the catalytic active site of an enzyme. This compound consists of a reactive fluorophosphonate (FP) group that forms a stable covalent bond with the active site serine residue of hydrolases, and a biotin (B1667282) tag for enrichment and detection.[1][4] This allows for the selective isolation and identification of active enzymes from complex biological samples such as cell lysates and tissue homogenates.[3][5]
Key Applications
-
Quantitative Profiling of Enzyme Activity: Determine the activity levels of individual serine hydrolases in complex proteomes.
-
Drug Discovery and Development: Screen for and characterize the potency and selectivity of enzyme inhibitors.
-
Target Identification and Validation: Identify the molecular targets of bioactive compounds.
-
Biomarker Discovery: Identify changes in enzyme activity associated with disease states.
Experimental Workflow Overview
The general workflow for quantitative analysis of enzyme activity using this compound involves several key steps: labeling of active enzymes in a proteome, enrichment of the labeled enzymes using the biotin tag, and subsequent analysis by various techniques such as SDS-PAGE with streptavidin blotting or mass spectrometry for identification and quantification.
Protocols
Protocol 1: In Vitro Labeling of Serine Hydrolases in Proteomes
This protocol describes the standard procedure for labeling active serine hydrolases in cell or tissue lysates.
Materials:
-
Biological sample (cell pellet or tissue)
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% Triton X-100, protease inhibitor cocktail without serine protease inhibitors)
-
This compound stock solution (e.g., 100 µM in DMSO)
-
2x SDS-PAGE loading buffer
-
Microcentrifuge tubes
-
Sonicator or Dounce homogenizer
Procedure:
-
Proteome Preparation:
-
Resuspend cell pellets or homogenized tissue in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or Dounce homogenization on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (soluble proteome) and determine the protein concentration using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 1 mg/mL with Lysis Buffer.[3]
-
-
This compound Labeling:
-
Quenching the Reaction:
-
Terminate the labeling reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5 minutes.[5] The sample is now ready for analysis by SDS-PAGE and streptavidin-HRP blotting.
-
Protocol 2: Competitive Inhibition Assay for Inhibitor Profiling
This protocol is used to assess the potency and selectivity of a serine hydrolase inhibitor.
Materials:
-
Prepared proteome (as in Protocol 1)
-
This compound stock solution
-
Inhibitor stock solution (in DMSO or appropriate solvent)
-
2x SDS-PAGE loading buffer
Procedure:
-
Inhibitor Pre-incubation:
-
To 50 µg of the prepared proteome, add the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate at room temperature for 30 minutes to allow the inhibitor to bind to its target enzymes.
-
-
This compound Labeling:
-
Add this compound to a final concentration of 2 µM to each reaction.
-
Incubate at room temperature for an additional 30 minutes.
-
-
Quenching and Analysis:
-
Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and streptavidin-HRP blotting. A decrease in the signal of a specific band in the presence of the inhibitor indicates that the inhibitor is targeting that enzyme.
-
Protocol 3: Enrichment of this compound Labeled Proteins for Mass Spectrometry
This protocol describes the enrichment of biotinylated proteins for subsequent identification and quantification by mass spectrometry.
Materials:
-
This compound labeled proteome (from Protocol 1, but scale up the reaction volume as needed)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1 (e.g., 0.5% SDS in PBS)
-
Wash Buffer 2 (e.g., 6 M Urea in PBS)
-
Wash Buffer 3 (e.g., PBS)
-
Elution Buffer (e.g., 2x SDS-PAGE loading buffer with 50 mM DTT)
-
On-bead digestion reagents (Trypsin, DTT, Iodoacetamide)
Procedure:
-
Binding to Streptavidin Beads:
-
Incubate the this compound labeled proteome with pre-washed streptavidin beads for 1-2 hours at room temperature with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
-
Washing:
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step three times.
-
-
Elution or On-Bead Digestion:
-
For Elution: Resuspend the beads in Elution Buffer and heat at 95°C for 10 minutes. The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion.
-
For On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and then digest with trypsin overnight at 37°C. The resulting peptides in the supernatant are then ready for LC-MS/MS analysis.
-
Quantitative Data Presentation
The following table summarizes representative quantitative data obtained from experiments using this compound.
| Parameter | Enzyme(s) | Concentration Range | R² Value | Recovery (%) | RSD (%) | Reference |
| Linearity of Detection | Human Carboxylesterase 1, Butyrylcholinesterase, Porcine Liver Esterase | 0.4 – 3.4 pmol/lane | > 0.99 | - | - | [1] |
| Accuracy and Precision | Porcine Liver Esterase | Not Specified | - | 97.1 – 107.2 | 5.56 | [1] |
Signaling Pathway Visualization
This compound covalently modifies the catalytic serine residue within the active site of serine hydrolases. This interaction is the basis for its utility in activity-based profiling.
This compound is a versatile and robust tool for the quantitative analysis of serine hydrolase activity. The protocols outlined in this application note provide a foundation for researchers to profile enzyme activities, screen for inhibitors, and identify enzyme targets in complex biological systems. The ability to directly measure enzyme function, rather than just expression, offers significant advantages for basic research and drug development.
References
Application Notes: Competitive Profiling of Serine Hydrolases Using FP-Biotin
References
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolic Serine Hydrolases and Their Functions in Mammalian Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine hydrolase - Wikipedia [en.wikipedia.org]
- 5. Thermo Scientific ActivX Desthiobiotin-FP Serine Hydrolase Probe 4.6 μg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 6. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. ActivX™ Desthiobiotin-FP Serine Hydrolase Probe 4.6 μg | Buy Online [thermofisher.com]
- 14. iright.com [iright.com]
- 15. Simple, rapid streptavidin-based enrichment using Capturem technology [takarabio.com]
- 16. Streptavidin Bead Enrichment of Biotinylated Proteins. [bio-protocol.org]
- 17. neb.com [neb.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Streptavidin-Based Detection of Biotinylated Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection of biotinylated proteins using streptavidin-based methods. The high-affinity interaction between streptavidin and biotin (B1667282) is a cornerstone of many life science applications, offering robust and sensitive detection in a variety of experimental contexts.
Introduction
Biotinylation, the process of covalently attaching biotin to a protein, is a powerful tool in molecular biology. Due to its small size, biotin is unlikely to interfere with the natural function of the molecule to which it is attached. The streptavidin-biotin interaction is one of the strongest known non-covalent bonds in nature, making it an ideal system for the detection, purification, and immobilization of proteins. Streptavidin, a tetrameric protein from Streptomyces avidinii, can each bind four molecules of biotin with high specificity and affinity. This interaction is resistant to heat, extreme pH, and proteolysis, ensuring its stability in a wide range of experimental conditions.
This guide will cover several key applications of streptavidin-based detection of biotinylated proteins, including Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and pull-down assays.
Key Applications and Experimental Protocols
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a complex mixture. When a primary antibody is biotinylated, a streptavidin conjugate can be used for detection, often leading to signal amplification and increased sensitivity.
Caption: Workflow for streptavidin-based Western blotting.
This protocol outlines the detection of a biotinylated primary antibody using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Biotinylated primary antibody
-
Streptavidin-HRP conjugate
-
Tris-buffered saline with Tween 20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer (e.g., 1:1000 to 1:15000). Incubate the membrane with the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
Final Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
| Parameter | Recommendation | Source |
| Blocking Agent | 5% non-fat dry milk or BSA in TBST | |
| Primary Antibody Dilution | As recommended by datasheet | |
| Streptavidin-HRP Dilution | 1:1000 - 1:15000 | |
| Incubation Times | 1 hour to overnight |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. A sandwich ELISA format can utilize a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.
Caption: Workflow for a streptavidin-based sandwich ELISA.
This protocol describes a sandwich ELISA using a biotinylated detection antibody and a streptavidin-alkaline phosphatase (AP) conjugate with a colorimetric substrate.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample containing the protein of interest
-
Biotinylated detection antibody
-
Streptavidin-AP conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) - pNPP)
-
Stop solution (e.g., 1M NaOH)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add your samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody diluted in reagent diluent and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-AP Incubation: Add the Streptavidin-AP conjugate diluted in reagent diluent (e.g., 1:200 to 1:1000) and incubate for 20 minutes at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Reaction: Add the AP substrate solution to each well and incubate at room temperature, protected from light, until sufficient color develops (typically 20-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
| Parameter | Recommendation | Source |
| Capture Antibody Concentration | 1-10 µg/mL | |
| Blocking Buffer | 1% BSA in PBS | |
| Streptavidin-AP Dilution | 1:200 - 1:1000 | |
| Incubation Times | 20 minutes to 2 hours |
Pull-Down Assays
Pull-down assays are used to study protein-protein interactions. In this technique, a biotinylated "bait" protein is immobilized on streptavidin-coated beads and used to capture "prey" proteins from a cell lysate.
Caption: Workflow for a streptavidin-based pull-down assay.
This protocol details the steps for capturing a protein complex using a biotinylated bait protein and streptavidin-coated magnetic beads.
Materials:
-
Streptavidin-coated magnetic beads
-
Biotinylated bait protein
-
Cell lysate containing prey proteins
-
Binding/Wash buffer (e.g., PBS with 0.1% NP-40)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a microfuge tube. Place the tube on a magnetic rack to pellet the beads and remove the storage buffer.
-
Bead Equilibration: Wash the beads three times with binding/wash buffer.
-
Bait Immobilization: Resuspend the equilibrated beads in a solution containing the biotinylated bait protein. Incubate for at least 30 minutes at room temperature or 4°C with rotation.
-
Washing: Pellet the beads using the magnetic rack and wash three times with binding/wash buffer to remove unbound bait protein.
-
Prey Capture: Add the cell lysate to the beads and incubate for 1-4 hours or overnight at 4°C with rotation.
-
Washing: Pellet the beads and wash three times with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Add elution buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Analysis: Pellet the beads and collect the supernatant (eluate). Analyze the eluate by SDS-PAGE and Western blotting to identify the captured prey proteins.
| Parameter | Recommendation | Source |
| Bead Binding Capacity | ~500 pmol of 25 bp ssDNA or 30 µg of biotinylated antibody per mg of beads | |
| Incubation for Bait Binding | ≥ 30 minutes | |
| Incubation for Prey Capture | 1 hour to overnight | |
| Elution Conditions | SDS-PAGE sample buffer, 95-100°C for 5-10 min |
The Streptavidin-Biotin Interaction
The foundation of these techniques is the remarkably strong and specific interaction between streptavidin and biotin. Each of the four subunits of the streptavidin tetramer has a binding site for one biotin molecule.
Caption: The tetrameric structure of streptavidin binding to four biotinylated proteins.
Application Notes and Protocols for Identifying FP-Biotin Targets by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems.[1][2] Fluorophosphonate (FP) probes, such as FP-Biotin, are a class of ABPP probes that covalently bind to the active site serine of serine hydrolases, a large and diverse enzyme family implicated in numerous physiological and pathological processes.[3][4][5] This application note provides a detailed workflow for the identification of this compound targets using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a key technology in proteomics.[1] The protocol described herein covers cell lysis, this compound labeling, streptavidin-based enrichment of labeled proteins, on-bead tryptic digestion, and subsequent LC-MS/MS data analysis.
Principle of the Method
The workflow begins with the treatment of a complex proteome, such as a cell or tissue lysate, with the this compound probe. The fluorophosphonate "warhead" of the probe forms a stable covalent bond with the catalytic serine residue of active serine hydrolases.[3][4] The biotin (B1667282) "tag" then allows for the selective enrichment of these labeled proteins from the complex mixture using streptavidin-coated beads. Following stringent washing steps to remove non-specifically bound proteins, the captured proteins are digested into peptides directly on the beads. The resulting peptide mixture is then analyzed by LC-MS/MS to identify and quantify the proteins that were targeted by the this compound probe.
Experimental Workflow Overview
References
- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FP-Biotin Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no signal when using FP-Biotin probes in fluorescence polarization assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or absent signal in an this compound assay?
A weak or non-existent signal in an this compound assay can stem from several factors throughout the experimental process. The most common culprits include:
-
Inefficient Biotin (B1667282) Labeling: If the probe is not adequately labeled with biotin, it cannot effectively bind to streptavidin or avidin (B1170675), which is essential for signal amplification in many FP assay designs.[1]
-
Suboptimal Probe Concentration: Using a probe concentration that is too low will naturally result in a weak signal. Conversely, excessively high concentrations can lead to signal quenching or high background.[1][2]
-
Degradation of the Probe or Target Molecule: Probes and their binding partners can degrade due to improper storage, multiple freeze-thaw cycles, or enzymatic activity in the sample.[3]
-
Issues with Detection Reagents: The fluorescently-labeled streptavidin or avidin may have lost activity, or its concentration could be too low.[1]
-
Suboptimal Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time can significantly impact binding interactions and, consequently, the FP signal.[2]
-
High Background Fluorescence: Contaminants in the buffer or sample, or the intrinsic fluorescence of the assay components, can mask a weak signal.[4]
Q2: How can I verify that my probe is sufficiently biotinylated?
Inefficient biotinylation is a primary suspect for weak signals.[1] You can assess the efficiency of your biotin labeling using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which allows for the quantification of biotin incorporation. Alternatively, a simple dot blot can provide a qualitative confirmation of biotinylation.[1]
Q3: What is the optimal concentration for my this compound probe?
The optimal probe concentration needs to be determined empirically for each specific assay.[1] It's a balance between achieving a sufficient signal-to-noise ratio without introducing artifacts. A good starting point is to perform a titration experiment, testing a range of probe concentrations to find the one that yields a stable and robust signal.[1][2] For some assays, probe concentrations in the low nanomolar range (e.g., 1-10 nM) are typical.[5][6]
Q4: How do assay conditions like buffer and temperature affect my this compound signal?
Assay conditions are critical for reliable results. The viscosity of the solvent and the temperature directly influence the rotational speed of the molecules and, therefore, the fluorescence polarization.[4] It is crucial to maintain consistent temperature and viscosity throughout the experiment.[4] The buffer's pH and ionic strength can also affect the binding affinity of the probe to its target, so these parameters should be optimized for the specific interaction being studied.[2] The inclusion of detergents like Tween-20 (e.g., at 0.01%) can help reduce non-specific binding.[7]
Q5: Could my washing steps be the cause of a weak signal?
Yes, both excessive and insufficient washing can negatively impact your results. Overly stringent washing can dissociate the bound probe-target complexes, leading to a weaker signal.[1] On the other hand, inadequate washing can result in high background from non-specifically bound probes, which can obscure a weak specific signal.[1] If you suspect an issue with your washing protocol, try adjusting the number of washes, the duration of each wash, or the stringency of the wash buffer.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving weak or no signal issues with your this compound probes.
Problem: Weak or No Signal
This is a common issue that can be addressed by systematically evaluating each stage of the experiment.
Initial Checks & Potential Solutions
| Potential Cause | Recommended Action | Rationale |
| Inefficient Biotin Labeling | Verify biotinylation efficiency using a HABA assay or dot blot.[1] If labeling is inefficient, re-label the probe, potentially increasing the molar excess of the biotin reagent.[1] | A low degree of biotinylation will lead to poor interaction with streptavidin/avidin, resulting in a weak signal. |
| Suboptimal Probe Concentration | Perform a probe titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.[1][2] Start with a recommended concentration and test a range of dilutions. | Too little probe will produce a weak signal, while too much can lead to high background and quenching.[2] |
| Probe or Target Degradation | Prepare fresh probe and target solutions. Aliquot probes upon receipt to avoid multiple freeze-thaw cycles.[3] If working with cell lysates, consider adding protease or nuclease inhibitors.[3] | The integrity of both the probe and its binding partner is crucial for a successful binding event.[1] |
| Inactive Detection Reagent | Use a fresh vial of fluorescently-labeled streptavidin/avidin. Titrate the concentration of the detection reagent to ensure it is not limiting.[1] | The detection reagent is critical for signal generation, and its activity can diminish over time. |
| Suboptimal Binding Conditions | Optimize incubation time, temperature, and buffer composition (pH, ionic strength).[2] | These parameters directly influence the binding kinetics and affinity between the probe and its target. |
| Improper Washing | If washing steps are included, try reducing the stringency (e.g., lower salt or detergent concentration) or the number of washes.[1] | Overly aggressive washing can disrupt the specific binding you are trying to measure. |
| High Background Fluorescence | Measure the fluorescence of the buffer and individual components to identify any sources of background signal.[4] Ensure the purity of your protein partners.[4] | High background can mask a weak specific signal. |
Experimental Protocols
Protocol 1: this compound Probe Titration
This experiment is essential to determine the optimal probe concentration.
-
Prepare a dilution series of your this compound probe in your assay buffer. A typical starting range might be from 1 µM down to 10 pM.
-
Add the diluted probe to the wells of a suitable microplate (e.g., a black, non-binding plate).[8]
-
Add assay buffer to a final, consistent volume in each well.
-
Incubate the plate at your standard assay temperature for a set period (e.g., 30 minutes) to allow the system to equilibrate.
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for your fluorophore.
-
Analyze the data by plotting the fluorescence intensity and polarization values against the probe concentration. The optimal concentration should give a strong, stable signal well above the background without being in the range where signal quenching occurs.[8]
Protocol 2: A Typical this compound Binding Assay
This protocol outlines a competitive binding assay format.
-
Reagent Preparation:
-
Prepare your assay buffer.
-
Dilute your this compound probe to the optimal concentration determined in Protocol 1.
-
Prepare a dilution series of your unlabeled competitor compound.
-
Prepare your target protein at a constant concentration.
-
-
Assay Setup:
-
In a microplate, add the assay buffer, the this compound probe, and the target protein to each well.
-
Add the serially diluted unlabeled competitor to the appropriate wells. Include wells with no competitor as a positive control for binding and wells with no target protein as a negative control.
-
Mix the contents of the wells gently.
-
-
Incubation: Incubate the plate at the optimized temperature for the optimized duration to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the log of the competitor concentration. Fit the data to a suitable binding model to determine the IC50 of the competitor.
Visualizations
Caption: Workflow for a competitive this compound binding assay.
Caption: Decision tree for troubleshooting weak this compound signals.
Caption: Principle of this compound probe binding interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A fluorescence polarization assay to quantify biotin and biotin-binding proteins in whole plant extracts using Alexa-Fluor 594 biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Technical Support Center: Minimizing Non-Specific Binding of FP-Biotin
Welcome to the technical support center for FP-Biotin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding of this compound probes in their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing potential causes and actionable solutions to reduce non-specific binding and improve your signal-to-noise ratio.
Issue 1: High background signal across the entire sample (e.g., Western blot, ELISA).
Question: I am observing high background in my experiment after using an this compound probe. What are the common causes and how can I fix it?
Answer: High background is a frequent challenge and can originate from several factors. Here’s a systematic approach to troubleshooting:
Possible Causes & Solutions:
-
Inadequate Blocking: Unoccupied binding sites on your membrane or plate can non-specifically bind the probe or detection reagents.
-
Solution: Optimize your blocking step. Increase the incubation time (e.g., 1-2 hours at room temperature) or the concentration of the blocking agent.[1] Common blockers include Bovine Serum Albumin (BSA) and normal serum.[2] Crucially, avoid using non-fat dry milk as it contains endogenous biotin (B1667282). [1][3]
-
-
Excessive Probe Concentration: Using too much this compound probe is a common cause of non-specific binding.[1]
-
Solution: Perform a titration experiment to determine the optimal probe concentration that yields the best signal-to-noise ratio.[1]
-
-
Insufficient Washing: Inadequate washing may not effectively remove unbound or weakly bound probes.[2]
-
Hydrophobic and Ionic Interactions: Non-specific binding can be driven by these interactions between the biotinylated probe, streptavidin/avidin (B1170675), and other proteins in your sample.[2]
Issue 2: Strong signal in the negative control.
Question: My negative control, which does not contain the target protein, is showing a high signal. What does this indicate?
Answer: A strong signal in your negative control points to a component of your detection system binding non-specifically to the sample or support.
Possible Causes & Solutions:
-
Endogenous Biotin: Many tissues and cells (especially liver and kidney) contain naturally biotinylated proteins, which will be detected by streptavidin or avidin conjugates.[1]
-
Solution: Implement an endogenous biotin blocking step. This typically involves pre-incubating the sample with an excess of avidin to block endogenous biotin, followed by the addition of free biotin to saturate any remaining binding sites on the avidin before adding your biotinylated probe.[2]
-
-
Non-Specific Binding of Detection Reagents: The streptavidin or avidin conjugate itself may be binding non-specifically to your sample.[1]
-
Solution: Run a control with only the streptavidin conjugate (and substrate) to check for its non-specific binding.[1] You can also try titrating the concentration of the detection reagent, as excessively high concentrations can increase background.[5] Using streptavidin is often preferred over avidin as it is not glycosylated and typically exhibits less non-specific binding.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an activity-based probe. The fluorophosphonate (FP) group forms a stable, covalent bond with the active site serine of serine hydrolases. The attached biotin serves as a versatile tag for detection, purification, and quantification using avidin or streptavidin-based methods. This allows for the specific profiling of active enzymes within complex biological samples.[7]
Q2: Can this compound bind to proteins other than serine hydrolases?
A2: While FP-probes are designed to target the active site serine of serine hydrolases, studies have shown that they can also covalently modify other residues, such as tyrosine, in proteins that do not have an active site serine.[8] This is an important consideration when analyzing results, and specificity should be confirmed with appropriate controls.
Q3: How can I confirm the specificity of my this compound labeling?
A3: A competition assay is the gold standard for confirming specific binding.[9] Before adding the this compound probe, pre-incubate your sample with a known inhibitor or substrate for your target enzyme. A significant reduction in the this compound signal compared to a control without the inhibitor indicates that the probe is binding specifically to the active site of your target.[7]
Q4: What are the best blocking agents to use in experiments with this compound?
A4: The choice of blocking agent is critical. Since the detection relies on the biotin-streptavidin interaction, it is essential to use blocking buffers that do not contain biotin. Therefore, non-fat dry milk should be avoided .[1][3] Recommended blocking agents include:
| Blocking Agent | Recommended Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocking agent. Can be increased up to 10% for high background issues.[4] |
| Normal Serum | 5-10% | Use serum from the same species as the secondary antibody to block non-specific binding.[1] |
| Gelatin | Varies by protocol | Compatible with various detection systems, including biotin-based ones. |
| Commercial Biotin Blocking Buffers | As per manufacturer | These contain avidin to specifically block endogenously biotinylated proteins.[10][11] |
Q5: What are the optimal buffer conditions for this compound labeling?
A5: The buffer composition can significantly impact labeling efficiency. For chemical biotinylation using NHS-esters, a pH between 7 and 9 is optimal.[4] It is important to avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the target protein for reaction with the biotinylation reagent.[4] If your sample is in such a buffer, a buffer exchange into a buffer like PBS is recommended.[4]
Key Experimental Protocols
Protocol 1: General this compound Labeling of Protein Samples
This protocol provides a general workflow for labeling proteins in a complex lysate with this compound.
-
Sample Preparation: Prepare your protein lysate in an appropriate buffer (e.g., PBS) without primary amines. Determine the protein concentration.
-
Probe Preparation: Dissolve the this compound probe in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution.
-
Labeling Reaction: Dilute the protein sample to the desired concentration (e.g., 1 µg/µL). Add the this compound probe to a final concentration that has been optimized for your system (a starting point could be 2 µM).[7]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[4][7]
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating the sample (e.g., at 85-95°C for 5-10 minutes).[9]
-
Analysis: The labeled proteins can now be analyzed by SDS-PAGE followed by Western blotting and detection with streptavidin-HRP.
Protocol 2: Competition Assay for Binding Specificity
This protocol is essential for verifying that the this compound probe is labeling the intended target specifically.
-
Prepare Samples: Aliquot your protein sample into at least two tubes.
-
Inhibitor/Substrate Incubation: To one tube (the "competition" sample), add a known inhibitor or substrate for your target enzyme at a concentration sufficient to block the active site. To the other tube (the "control" sample), add an equal volume of buffer.
-
Incubation: Incubate both samples for a predetermined time (e.g., 15-30 minutes) at the appropriate temperature to allow the inhibitor/substrate to bind to the target.[9]
-
This compound Labeling: Add the optimized concentration of this compound probe to both tubes.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Quenching and Analysis: Quench the reactions and analyze both samples by SDS-PAGE and Western blot. A significantly reduced signal in the "competition" sample compared to the "control" confirms specific binding.
Visual Guides
Caption: A decision tree to guide troubleshooting of high background signals.
Caption: Mechanisms of specific covalent binding versus non-specific interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iba-lifesciences.com [iba-lifesciences.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 7. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent binding of the organophosphorus agent this compound to tyrosine in eight proteins that have no active site serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IBA LifeSciences Biotin Blocking Buffer; 2 ml, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. Biotin Blocking Buffer [alab.com.pl]
Technical Support Center: Optimizing FP-Biotin for Cell Lysate Labeling
Welcome to the technical support center for optimizing Fluorophosphonate-Biotin (FP-Biotin) concentration for cell lysate labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and refine their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for labeling cell lysates?
The optimal this compound concentration can vary depending on the cell type, lysate concentration, and the abundance of target serine hydrolases. A final concentration of 2 µM this compound is a common starting point for labeling total cell lysates.[1] However, it is crucial to perform a concentration titration to determine the optimal concentration for your specific experimental conditions. Reactions with higher concentrations of this compound (e.g., 20 μM) may not significantly increase labeling intensity if the target proteins have already reacted to completion.[1]
Q2: My this compound signal is weak or absent. What are the possible causes and solutions?
A weak or nonexistent signal is a common issue. A systematic approach to troubleshooting is recommended.
-
Verify Labeling Efficiency: Confirm that your this compound labeling reaction was successful. This can be assessed using a dot blot with streptavidin-HRP to detect biotinylated proteins.
-
Check Reagent Quality: Ensure your this compound is not expired and has been stored correctly. It is often recommended to prepare it fresh before use.[2]
-
Assess Protein Integrity and Concentration: Ensure your cell lysate was prepared correctly and has not been degraded. Run a Coomassie-stained gel to confirm equal protein loading.[1] It is also important to determine the protein concentration of your lysate to ensure you are loading a sufficient amount for detection.
-
Optimize Binding/Hybridization Conditions: The incubation time and temperature can affect labeling efficiency. A typical incubation is 30 minutes at 25°C.[1]
-
Troubleshoot the Detection Step: If using a streptavidin-HRP conjugate for detection, ensure it is active and used at the correct concentration. The substrate for chemiluminescence should also be fresh and properly stored.[2]
Q3: I'm observing high background in my Western blot. How can I reduce it?
High background can obscure your specific signal. Here are some common causes and solutions:
-
Insufficient Washing: Increase the number and/or duration of wash steps after antibody and streptavidin-HRP incubations.[2][3]
-
Streptavidin-HRP Concentration Too High: Titrate the streptavidin-HRP conjugate to find the optimal concentration that gives a good signal-to-noise ratio.[2][3]
-
Suboptimal Blocking: Test different blocking agents. If your blocking buffer contains endogenous biotin (B1667282) (e.g., milk), it can lead to high background. Consider using a biotin-free blocking buffer such as BSA or fish gelatin.[2][3]
-
Excessive this compound Concentration: Using too high a concentration of this compound can lead to non-specific binding and increased background. Perform a concentration titration to find the lowest effective concentration.
Q4: The labeling results are inconsistent between experiments. What could be the reason?
Inconsistent results can be frustrating. Here are some factors to consider:
-
Incomplete Removal of Unreacted this compound: Ensure that the quenching and subsequent removal of excess this compound are complete. Dialysis or desalting columns can be effective.[4]
-
Variability in Lysate Preparation: Standardize your cell lysate preparation protocol to ensure consistency in protein concentration and activity.
-
Incomplete Labeling Reaction: The reaction time may need to be optimized. Try increasing the incubation time to see if it improves consistency.[4]
Q5: Can this compound label proteins other than serine hydrolases?
While this compound is designed to target the active site serine of serine hydrolases, there is evidence that it can also covalently modify tyrosine residues in proteins that do not have an active site serine.[5] This off-target labeling is something to be aware of when interpreting results.
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Inefficient biotin labeling | Verify labeling with a dot blot; re-label with fresh this compound.[2] |
| Low concentration or integrity of target protein | Check protein concentration and integrity via Coomassie staining.[1] | |
| Inactive streptavidin-HRP or substrate | Use fresh reagents and perform a positive control.[2] | |
| Insufficient incubation time | Increase the incubation time of the labeling reaction.[1] | |
| High Background | Insufficient washing | Increase the number and duration of wash steps.[2][3] |
| Streptavidin-HRP concentration too high | Titrate the streptavidin-HRP conjugate to a lower concentration.[2][3] | |
| Blocking buffer contains endogenous biotin | Use a biotin-free blocking buffer like BSA or fish gelatin.[2][3] | |
| Inconsistent Results | Incomplete removal of unreacted this compound | Improve post-reaction cleanup using dialysis or desalting columns.[4] |
| Variability in lysate preparation | Standardize the cell lysis and protein quantification protocol. | |
| Incomplete labeling reaction | Optimize the incubation time to ensure the reaction goes to completion.[4] |
Experimental Protocols
Protocol 1: this compound Labeling of Cell Lysate
This protocol is a general guideline for labeling serine hydrolases in cell lysates with this compound.
Materials:
-
Cell lysate
-
This compound stock solution (in an organic solvent like CHCl₃ or DMSO)
-
Tris buffer (50 mM Tris-HCl, pH 8.0)
-
2x SDS-PAGE loading buffer
Procedure:
-
Prepare this compound: Aliquot the desired amount of this compound stock solution into a microfuge tube. Evaporate the solvent under a stream of nitrogen.
-
Resuspend this compound: Add a small volume of ethanol (B145695) to the dried this compound and immediately add the protein sample in Tris buffer. The final concentration of this compound should typically be 2 µM.[1]
-
Incubation: Incubate the reaction mixture at 25°C for 30 minutes.[1]
-
Quench Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating the sample at 80°C for 5 minutes.[1]
-
Analysis: The labeled proteins are now ready for analysis by SDS-PAGE and Western blotting.
Protocol 2: Western Blot Detection of this compound Labeled Proteins
Materials:
-
SDS-PAGE gel
-
Nitrocellulose or PVDF membrane
-
Tris-buffered saline with Tween-20 (TBS-T)
-
Blocking buffer (e.g., 3% nonfat dry milk in TBS-T)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Separate the this compound labeled proteins by SDS-PAGE.
-
Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[1]
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (typically diluted 1:2,000 in blocking buffer) for 30 minutes at room temperature.[1]
-
Washing: Wash the membrane extensively with TBS-T to remove unbound streptavidin-HRP.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Visualizations
Caption: Experimental workflow for this compound labeling of cell lysates.
Caption: Troubleshooting logic for weak or no this compound signal.
References
- 1. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. Covalent binding of the organophosphorus agent this compound to tyrosine in eight proteins that have no active site serine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Endogenous Biotin Interference in FP-Biotin Experiments
Welcome to the technical support center for FP-Biotin (Fluorophosphonate-Biotin) experiments. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate issues arising from endogenous biotin (B1667282) interference in their fluorescence polarization (FP) assays.
Frequently Asked Questions (FAQs)
Q1: What is endogenous biotin and why does it interfere with my this compound experiment?
A1: Endogenous biotin, also known as Vitamin B7, is a naturally occurring coenzyme present in all living cells.[1] In an this compound assay, a fluorophosphonate probe linked to biotin (this compound) is used to covalently label the active site of specific enzymes, such as serine hydrolases.[2][3] The binding of a fluorescently-labeled streptavidin or avidin (B1170675) to the biotinylated enzyme results in a significant increase in the molecule's size, leading to a higher fluorescence polarization signal. Endogenous biotinylated proteins within your sample can also be bound by the fluorescently-labeled streptavidin/avidin, leading to a high background polarization signal, a reduced assay window, and potentially false-positive results.[1]
Q2: Which tissues and cell types are known to have high levels of endogenous biotin?
A2: Tissues with high metabolic activity typically contain elevated levels of endogenous biotin. Special care should be taken when preparing lysates from the following sources:
Q3: How can I confirm that endogenous biotin is the cause of the high background in my FP assay?
A3: To ascertain if endogenous biotin is the culprit, you can perform a control experiment. Prepare your cell or tissue lysate as usual but omit the this compound probe. Add the fluorescently-labeled streptavidin/avidin and measure the fluorescence polarization. If you observe a high polarization signal in the absence of the this compound probe, it strongly indicates interference from endogenous biotinylated molecules.[4]
Q4: What is the standard procedure for blocking endogenous biotin in a homogeneous FP assay?
A4: The most effective method is a sequential blocking strategy using unlabeled avidin or streptavidin followed by free biotin.[1] This process first saturates the endogenous biotin with an excess of unlabeled avidin/streptavidin. Subsequently, an excess of free biotin is added to saturate the remaining biotin-binding sites on the avidin/streptavidin molecules.[1] This ensures that the fluorescently-labeled streptavidin/avidin added later will specifically bind only to your this compound probe. A detailed protocol is provided in the "Experimental Protocols" section.
Q5: Are there alternative approaches to circumvent endogenous biotin interference?
A5: Yes, several strategies can be employed:
-
Alternative Affinity Tags: Instead of biotin, consider using other affinity tag systems that do not have endogenous counterparts, such as HaloTag® or SNAP-tag®. These systems involve specific ligands that can be fluorescently labeled.
-
Sample Dilution: If the concentration of your target enzyme is sufficiently high, diluting the lysate can reduce the concentration of interfering endogenous biotin to a level that no longer significantly impacts the assay. However, this may also reduce the signal from your target.
-
Biotin-Free Media: When working with cell cultures, using biotin-free media for a period before cell lysis can help reduce the intracellular concentration of free biotin.
Troubleshooting Guide
High background fluorescence polarization is the most common manifestation of endogenous biotin interference. The following table outlines potential causes and corresponding solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| High background polarization in "no-probe" control | Endogenous biotinylated proteins are binding to the fluorescently-labeled streptavidin/avidin. | Implement the endogenous biotin blocking protocol.[4] |
| Low assay window (small difference between minimum and maximum polarization) | High background from endogenous biotin is compressing the dynamic range of the assay. | Perform endogenous biotin blocking. Consider increasing the concentration of the this compound probe if the target is abundant. |
| Inconsistent results between replicate wells | Variability in the levels of endogenous biotin across samples or incomplete mixing of blocking reagents. | Ensure thorough mixing of lysates and blocking reagents. Always apply the biotin blocking protocol consistently to all samples.[1] |
| High polarization signal even after blocking | 1. Autofluorescence from the sample lysate. 2. Light scattering caused by sample precipitation or high concentrations of macromolecules. 3. Non-specific binding of the fluorescent probe to other components in the lysate. | 1. Use red-shifted fluorophores to minimize autofluorescence.[5] 2. Centrifuge the lysate at high speed to remove debris. Add a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer.[6] 3. Include a non-specific protein like Bovine Gamma Globulin (BGG) instead of BSA, as BSA can sometimes bind fluorophores.[6] |
Experimental Protocols
Protocol for Endogenous Biotin Blocking in a Homogeneous FP Assay
This protocol is designed for a 96-well or 384-well plate format and should be performed on the cell or tissue lysate before the addition of the this compound probe.
Materials:
-
Cell/tissue lysate in a suitable buffer (e.g., Tris or PBS)
-
Unlabeled Avidin or Streptavidin solution (e.g., 1 mg/mL in PBS)
-
Free d-Biotin solution (e.g., 10 mM in PBS)
-
Assay Buffer (your standard buffer for the FP experiment)
Procedure:
-
Sample Preparation: Dispense your cell/tissue lysate into the wells of the microplate.
-
Avidin/Streptavidin Incubation: Add unlabeled avidin or streptavidin to each well to a final concentration of approximately 10-20 µg/mL. The optimal concentration may need to be determined empirically.
-
Incubate for 15 minutes at room temperature with gentle agitation.
-
Free Biotin Incubation: Add the free d-Biotin solution to each well to a final concentration of approximately 100-200 µM.
-
Incubate for an additional 15 minutes at room temperature with gentle agitation.
-
Proceed with this compound Assay: The lysate is now ready for the addition of the this compound probe and subsequent steps of your standard FP assay protocol.
Visualizations
Logical Workflow for Troubleshooting High Background in this compound Assays
Caption: Troubleshooting flowchart for high background in this compound assays.
Signaling Pathway for this compound Probe in Serine Hydrolase Profiling
Caption: Workflow of an this compound assay for serine hydrolase activity.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Technical Support Center: Selecting the Right Blocking Buffer for FP-Biotin Assays
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate blocking buffer for Fluorescence Polarization (FP)-Biotin assays. It includes frequently asked questions and troubleshooting advice to address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a blocking buffer in an FP-Biotin assay?
A blocking buffer is a solution containing proteins or other molecules that nonspecifically bind to surfaces, such as microplates and beads.[1] In this compound assays, its primary role is to prevent the non-specific binding of biotinylated probes and detection reagents to the assay components.[1] This minimizes background signal and improves the signal-to-noise ratio, leading to more accurate and reliable results.[1][2]
Q2: What are the common components of a blocking buffer?
Blocking buffers typically consist of a buffer base (like PBS or TBS) and a blocking agent. Common blocking agents include proteins like Bovine Serum Albumin (BSA) and casein.[2][3] The choice of buffer base and blocking agent can significantly impact the assay's performance.[4]
Q3: Why is it generally recommended to avoid using non-fat dry milk as a blocking agent in this compound assays?
Non-fat dry milk should be avoided in biotin-based assays because it naturally contains endogenous biotin (B1667282).[5][6][7] This biotin can interfere with the assay by binding to streptavidin or avidin (B1170675) conjugates, leading to high background or a weakened signal.[5][7]
Q4: Can the blocking buffer affect the stability and function of the proteins in my assay?
Yes, the blocking buffer can act as a stabilizer for the assay reactants, preventing their denaturation.[1] However, it's crucial to ensure that the blocking agent does not interfere with the specific binding interactions you are trying to measure or alter the conformation of your target protein.[6]
Q5: How do I choose between a TBS-based and a PBS-based blocking buffer?
The choice between TBS (Tris-Buffered Saline) and PBS (Phosphate-Buffered Saline) can be important, especially when detecting phosphorylated proteins. PBS contains phosphate, which might competitively bind to phospho-specific antibodies.[4] Therefore, TBS-based blocking buffers are generally recommended for assays involving phosphorylated targets.[4]
Troubleshooting Guides
Problem: High Background Signal
High background is a common issue in this compound assays and can obscure the specific signal.
| Potential Cause | Recommended Solution |
| Non-specific binding of reagents | Optimize the blocking buffer by testing different blocking agents (e.g., BSA, casein).[2][5] Increase the concentration of the blocking agent (e.g., 1-5% BSA).[8] Consider increasing the blocking incubation time.[5] |
| Endogenous biotin in the sample | If working with cell lysates or tissues known to have high levels of endogenous biotin (e.g., liver, kidney), perform an avidin/biotin blocking step before adding your biotinylated probe.[5][8][9][10] This involves sequentially incubating the sample with avidin and then biotin to block all endogenous biotin.[11] |
| Suboptimal washing steps | Increase the number and duration of wash steps to more effectively remove unbound reagents.[5] The stringency of the wash buffer can also be increased by adding a non-ionic detergent like Tween-20 (0.05-0.1%) or increasing the salt concentration.[8] |
| High concentration of biotinylated probe | A high probe concentration can lead to non-specific binding. Perform a titration experiment to determine the optimal probe concentration that gives the best signal-to-noise ratio.[5] |
Problem: Weak or No Signal
A weak or absent signal can indicate a problem with one or more of the assay components or steps.
| Potential Cause | Recommended Solution |
| Blocking buffer interference | Ensure your blocking buffer does not contain biotin, which is why milk-based blockers should be avoided.[7] Use a biotin-free blocker like BSA.[7] |
| Inefficient biotinylation of the probe | Confirm the successful biotinylation of your probe. Low signal can result from inefficient labeling.[8] |
| Suboptimal reagent concentrations | Titrate the concentrations of your biotinylated probe and other detection reagents to find the optimal working concentrations.[7] |
| Inactive reagents | Ensure that enzymes and substrates are fresh and have been stored correctly.[7] |
Data Presentation
Table 1: Comparison of Common Blocking Agents for this compound Assays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v)[8] | Readily available, generally effective.[2] Preferred for biotin-avidin systems.[2] | Can be a source of batch-to-batch variability. |
| Casein | 1% (w/v) | Can provide lower backgrounds than BSA.[2] Recommended for applications using biotin-avidin complexes.[2] | May interfere with some antibody-antigen interactions. |
| Non-Fat Dry Milk | 5% (w/v) | Inexpensive and effective for many applications.[3] | Not recommended for biotin-based assays due to endogenous biotin.[5][6][7] |
| Commercial Blocking Buffers | Varies | Often protein-free or use non-mammalian proteins to reduce cross-reactivity.[3] Provide high consistency.[3] | Can be more expensive. |
Experimental Protocols
Protocol 1: General this compound Assay with Blocking Step
-
Plate Preparation: Add your assay components (e.g., target protein) to the wells of a suitable microplate.
-
Blocking: Add the chosen blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[5]
-
Washing: Wash the wells 3-5 times with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20) to remove excess blocking buffer.[5][8]
-
Addition of Biotinylated Probe: Add the biotinylated probe at its optimal concentration to the wells.
-
Incubation: Incubate for the required time to allow for binding between the target and the probe.
-
Addition of Detection Reagent: Add the fluorescently-labeled streptavidin or avidin conjugate.
-
Incubation: Incubate for the appropriate time, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
Protocol 2: Optimization of Blocking Buffer
-
Prepare Different Blocking Buffers: Prepare a panel of different blocking buffers to test (e.g., 1% BSA in PBS, 3% BSA in PBS, 1% BSA in TBS, and a commercial blocking buffer).
-
Set Up Control Wells: For each blocking buffer, prepare wells with no target protein (background control) and wells with the target protein but no biotinylated probe (negative control).
-
Perform the Assay: Run the this compound assay as described in Protocol 1, using a different blocking buffer for each set of wells.
-
Analyze the Results: Compare the signal-to-noise ratio for each blocking buffer. The optimal blocking buffer will provide the lowest background signal while maintaining a high specific signal.
Visualizations
Caption: Workflow for a typical this compound assay.
Caption: Decision tree for troubleshooting high background.
Caption: Mechanism of action of a blocking buffer.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. m.youtube.com [m.youtube.com]
- 4. licorbio.com [licorbio.com]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
impact of reaction time and temperature on FP-Biotin labeling
Welcome to the technical support center for FP-Biotin labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues related to reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound labeling?
A1: The optimal temperature for this compound labeling can vary depending on the specific serine hydrolase and the sample complexity. Most protocols recommend performing the labeling reaction at room temperature (approximately 25°C) or at 37°C.[1] Labeling at 37°C may improve the visualization of enzymes that label slowly at room temperature.[1] However, it is important to note that higher temperatures can also increase the activity of proteases in the sample, which may lead to sample degradation.
Q2: How long should I incubate my this compound labeling reaction?
A2: The ideal incubation time for this compound labeling is dependent on the reactivity of the target enzyme. Kinetic analyses have shown that some serine hydrolases can be completely labeled within a minute, while others may require longer incubation times of several minutes to an hour to reach completion.[2] A common starting point is a 30-minute incubation.[2] For most proteins, extending the reaction time to 60 minutes does not significantly increase labeling intensity, suggesting the reaction is complete.[2] Time-course experiments are recommended to determine the optimal incubation time for your specific target and experimental conditions.[3]
Q3: Can I perform the this compound labeling reaction at 4°C?
A3: While less common for this compound labeling, incubation at 4°C is sometimes used, particularly for overnight incubations, to minimize protein degradation.[2] However, the rate of the labeling reaction will be significantly slower at this temperature, and longer incubation times will be necessary.
Q4: What is the effect of prolonged incubation times on my this compound labeling experiment?
A4: While extending the incubation time can ensure the complete labeling of less reactive enzymes, prolonged incubation, especially in combination with high concentrations of the this compound probe, can lead to an increase in non-specific labeling.[2] This can result in higher background signal and make data interpretation more difficult.
Q5: How does pH interact with temperature and time in this compound labeling?
A5: The pH of the reaction buffer is a critical parameter that can influence the rate and specificity of this compound labeling. Most protocols recommend a pH of around 8.0 for optimal reactivity of many serine hydrolases.[4] The interplay of pH with temperature and time can affect enzyme stability and probe reactivity. It is important to maintain a consistent and optimal pH throughout the experiment to ensure reproducible results.
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered during this compound labeling experiments, with a focus on the impact of reaction time and temperature.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | 1. Insufficient Incubation Time: The reaction may not have proceeded to completion, especially for less reactive enzymes. | Increase the incubation time. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal labeling duration for your target.[2][3] |
| 2. Suboptimal Incubation Temperature: The reaction temperature may be too low, reducing the rate of the labeling reaction. | Increase the incubation temperature. If you are incubating at room temperature, try performing the reaction at 37°C, which can enhance the labeling of slow-reacting enzymes.[1] | |
| 3. Inactive Enzyme: The target enzyme may be inactive due to improper sample handling, storage, or the presence of inhibitors. Heating the sample prior to labeling will inactivate serine hydrolases.[2] | Ensure proper sample preparation and storage to maintain enzyme activity. Avoid repeated freeze-thaw cycles. Pre-heating a control sample to 80°C for 5 minutes can serve as a negative control to confirm activity-dependent labeling.[2] | |
| High Background / Non-Specific Labeling | 1. Incubation Time is Too Long: Prolonged incubation can lead to the labeling of non-target proteins. | Reduce the incubation time. The optimal time should be sufficient to label the target enzyme without excessive background. |
| 2. This compound Concentration is Too High: Excess probe can react non-specifically with other proteins. | While not directly related to time and temperature, using a high concentration of this compound in conjunction with long incubation times can exacerbate non-specific labeling.[2] Consider reducing the probe concentration. | |
| 3. Sample Degradation: Incubation at higher temperatures for extended periods can lead to protein degradation and the generation of non-specific labeling targets. | If incubating at 37°C, try to keep the incubation time as short as possible. Alternatively, consider performing the labeling at room temperature for a slightly longer duration. | |
| Inconsistent Results | 1. Fluctuations in Incubation Temperature: Inconsistent temperatures between experiments can lead to variability in labeling efficiency. | Use a temperature-controlled incubator or water bath to ensure a consistent and accurate incubation temperature for all samples. |
| 2. Inconsistent Incubation Times: Variations in the duration of the labeling reaction will affect the extent of labeling. | Use a timer to ensure that all samples are incubated for the exact same amount of time. |
Quantitative Data Summary
The following tables provide a summary of recommended reaction conditions and the impact of reaction time on this compound labeling based on published literature.
Table 1: Recommended this compound Labeling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (~25°C) or 37°C | Room temperature is a common starting point. 37°C can improve labeling for some enzymes.[1] |
| Time | 30 - 60 minutes | Sufficient for most serine hydrolases to reach complete labeling.[2] |
| pH | 8.0 | Optimal for the reactivity of many serine hydrolases.[4] |
| This compound Concentration | 2 - 5 µM | Balances specific labeling with minimal non-specific background.[1][2] |
Table 2: Impact of Reaction Time on this compound Labeling
| Incubation Time | Expected Outcome | Considerations |
| 1 - 10 minutes | Rapid labeling of highly reactive enzymes. | May be insufficient for complete labeling of all target enzymes.[2] |
| 30 minutes | A good starting point for most applications, often sufficient for complete labeling.[2] | - |
| 60 minutes | Generally does not result in a significant increase in labeling for most enzymes compared to 30 minutes.[2] | May be necessary for some less reactive enzymes. |
| > 60 minutes | Increased risk of non-specific labeling without a significant gain in specific signal.[2] | Generally not recommended unless empirically determined to be necessary. |
Experimental Protocols
Standard this compound Labeling Protocol
This protocol provides a general workflow for the labeling of serine hydrolases in a complex proteome with this compound.
-
Proteome Preparation:
-
Homogenize tissue or cell samples in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Determine the protein concentration of the lysate using a standard protein assay.
-
Adjust the protein concentration to 1 mg/mL with the homogenization buffer.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add 50 µL of the 1 mg/mL protein sample.
-
Add this compound to a final concentration of 2 µM. For example, add 1 µL of a 100 µM stock solution in DMSO.
-
As a negative control, add 1 µL of DMSO to a separate aliquot of the proteome.
-
To confirm activity-dependent labeling, pre-heat a control sample at 80°C for 5 minutes before adding the this compound probe.[2]
-
Incubate the reactions for 30 minutes at room temperature or 37°C.
-
-
Quenching the Reaction:
-
Stop the labeling reaction by adding an equal volume (51 µL) of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Probe the membrane with a streptavidin-HRP conjugate for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
Detect the biotinylated proteins using a chemiluminescent substrate.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Troubleshooting logic for this compound labeling experiments.
References
- 1. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Unreacted FP-Biotin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted FP-Biotin from samples following biotinylation reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a comparison of common removal methods, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess biotin (B1667282).
| Problem | Possible Cause | Solution |
| Low Recovery of Biotinylated Protein | Protein Precipitation: Over-biotinylation can lead to protein aggregation and precipitation.[1] | Reduce the molar ratio of the biotinylation reagent to the protein in your reaction. If precipitation has occurred, attempt to resolubilize the protein by adjusting the buffer pH.[2] |
| Non-specific Binding to Purification Matrix: The protein may be sticking to the dialysis membrane or spin column material. | For dialysis, select a membrane with low protein-binding properties. For spin columns, ensure the column material is suitable for your protein. Adding a carrier protein like BSA may help, if compatible with downstream applications.[2] | |
| Sample Loss During Handling: Multiple transfer steps, especially with small volumes, can lead to significant sample loss. | Minimize the number of tube transfers. Use low-binding microcentrifuge tubes. For small volumes, consider using microdialysis or spin columns designed for small sample volumes.[2] | |
| Inefficient Removal of Free Biotin | Inadequate Purification Parameters: Insufficient dialysis time or buffer changes, or an incorrect molecular weight cut-off (MWCO) for spin columns. | Dialysis: Increase the dialysis duration and the number of buffer changes. It is often recommended to perform multiple buffer changes over 24-48 hours.[2] Spin Columns: Ensure the MWCO of the resin is appropriate to separate your labeled molecule from the small biotin molecule. A 7 kDa MWCO is often effective for proteins.[2] |
| Competition for Binding: In affinity purification methods using streptavidin, excess free biotin will saturate the binding sites on the beads, preventing the capture of the biotinylated molecule.[2] | Perform a preliminary buffer exchange using a spin column or dialysis to reduce the concentration of free biotin before affinity purification.[2] | |
| High Background in Downstream Assays | Residual Free Biotin: Incomplete removal of unreacted biotin can lead to non-specific signals in assays that use streptavidin or avidin (B1170675) conjugates.[2] | Optimize the chosen removal method by increasing dialysis time/buffer changes or by performing a second pass through a spin column. |
| Over-biotinylation of Antibody: Excessive biotinylation can increase non-specific binding in immunoassays. | Reduce the molar ratio of biotin to your antibody during the conjugation reaction. | |
| Endogenous Biotin: Some samples, particularly from tissues like the liver and kidney, contain naturally biotinylated proteins that can be detected by streptavidin conjugates. | Block endogenous biotin by pre-incubating the sample with unlabeled streptavidin, followed by an incubation with free biotin before adding your biotinylated probe. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted biotin?
A1: The three most common methods are dialysis, size-exclusion chromatography (often in the form of spin columns), and affinity purification using streptavidin-coated beads.[2][3]
Q2: How do I choose the best method for my experiment?
A2: The choice depends on factors such as your sample volume, the desired purity, the time constraints of your experiment, and the downstream application. The table below provides a comparison to aid in your decision.
Q3: Can I reuse streptavidin beads after capturing my biotinylated protein?
A3: Due to the extremely high affinity of the streptavidin-biotin interaction, elution of the biotinylated molecule often requires harsh, denaturing conditions.[4] Therefore, reusing the beads is generally not recommended as they may not retain their full binding capacity. However, some specialized resins with lower binding affinities are designed for reuse.
Q4: My protein is very sensitive. Which removal method is the gentlest?
A4: Dialysis is generally considered the gentlest method as it does not involve harsh chemicals or high centrifugal forces. However, it is also the most time-consuming.
Q5: I'm working with a very small sample volume. What is the best method?
A5: Spin columns are ideal for small sample volumes, typically in the range of 20-700 µL.[2] Microdialysis cassettes are also available for small volumes.
Data Presentation: Comparison of Biotin Removal Methods
| Method | Principle | Typical Protein Recovery | Efficiency of Free Biotin Removal | Speed | Sample Volume | Advantages | Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane based on molecular weight. | >90% | >99%[5] | Slow (24-48 hours)[2][6] | >100 µL | Gentle, high purity. | Time-consuming, potential for sample dilution. |
| Spin Columns (Size-Exclusion Chromatography) | Separation based on molecular size. Larger biotinylated proteins pass through while smaller, unreacted biotin molecules are retained in the resin.[2] | ~100%[1] | ~80% per run (can be repeated)[1] | Fast (under 15 minutes)[7] | 20-700 µL[2] | Fast, high recovery, suitable for small volumes. | May not achieve the same level of purity as dialysis in a single run. |
| Streptavidin/Avidin Beads | Affinity capture of biotinylated molecules. Unreacted biotin is washed away. | >90%[3] | >95%[3] | Moderate (30-60 minutes) | Variable | High specificity, can be used for purification and removal simultaneously. | Requires an elution step which can be harsh, potential for bead contamination in the final sample. |
Experimental Protocols
Protocol 1: Dialysis
This method is suitable for sample volumes typically greater than 100 µL.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins)
-
Dialysis buffer (e.g., PBS), chilled to 4°C
-
Stir plate and stir bar
-
Beaker or container large enough to hold at least 100 times the sample volume
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.[2]
-
Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring no leaks.[2]
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.[2]
-
Place the beaker on a stir plate and stir gently at 4°C.[2]
-
Allow dialysis to proceed for at least 4 hours. For optimal removal, it is recommended to perform several buffer changes over a period of 24-48 hours.[2][6]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.[2]
Protocol 2: Spin Column (Size-Exclusion Chromatography)
This method is ideal for rapid cleanup of small sample volumes (typically 20-700 µL).
Materials:
-
Spin column with an appropriate MWCO (e.g., 7 kDa)
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[2]
-
Discard the flow-through and place the column in a new collection tube.[2]
-
Slowly apply the biotinylated sample to the center of the resin bed.[2]
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[2]
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess this compound is retained in the column resin.[2]
Protocol 3: Streptavidin-Coated Magnetic Beads
This protocol is for the specific capture and purification of biotinylated molecules, which inherently removes unreacted biotin.
Materials:
-
Streptavidin-coated magnetic beads
-
Magnetic stand
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., low pH buffer like 0.1 M glycine, pH 2.8, or a buffer containing a high concentration of free biotin)
-
Neutralization Buffer (if using a low pH elution buffer, e.g., 1 M Tris, pH 8.5)
Procedure:
-
Resuspend the magnetic beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a clean tube.
-
Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.[8]
-
Add Binding/Wash Buffer to wash the beads. Resuspend the beads and then pellet them again using the magnetic stand. Repeat this wash step twice.[2]
-
After the final wash, resuspend the beads in Binding/Wash Buffer.
-
Add your biotinylated sample to the washed beads and incubate with gentle mixing for 30-60 minutes at room temperature.[2]
-
Pellet the beads with the magnetic stand and discard the supernatant, which contains the unbound material and excess this compound.[2]
-
Wash the beads three times with Binding/Wash Buffer to remove any remaining contaminants.[2]
-
To elute the captured biotinylated molecule, resuspend the beads in Elution Buffer and incubate for 5-10 minutes.[2]
-
Pellet the beads with the magnetic stand and carefully transfer the supernatant containing your purified molecule to a new tube.[2]
-
If using an acidic elution buffer, immediately neutralize the eluate with Neutralization Buffer.[2]
Visualizations
Caption: Workflow for removing unreacted this compound using dialysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cat# 0148 One-Step Free Biotin Removal Kit | Hygia Reagents, Inc. [hygiareagents.com]
- 4. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 5. Distribution of biotin in human plasma: most of the biotin is not bound to protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 7. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Validating FP-Biotin Targets Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and chemical biology, the identification of specific protein targets for bioactive small molecules is a critical step. Fluorophosphonate-biotin (FP-Biotin) probes have emerged as powerful tools for activity-based protein profiling (ABPP), enabling the selective labeling and enrichment of active serine hydrolases within complex proteomes. However, the identification of a protein target using a chemical probe necessitates rigorous validation to ensure that the observed interaction is specific and biologically relevant. Genetic knockout, particularly through CRISPR-Cas9 technology, stands as a gold-standard method for such validation.[1]
This guide provides an objective comparison of methodologies for validating this compound targets, with a focus on the application of genetic knockouts. We will delve into the experimental protocols, present quantitative data, and offer visualizations to facilitate a comprehensive understanding of this validation workflow.
Comparison of Target Validation Methods
While genetic knockout is a highly definitive validation method, other techniques can also provide valuable, albeit sometimes less conclusive, evidence of target engagement. The choice of method often depends on the specific research question, available resources, and the nature of the target protein.
| Method | Principle | Advantages | Disadvantages |
| Genetic Knockout (e.g., CRISPR-Cas9) | The gene encoding the putative target protein is permanently removed from the genome. | Provides definitive evidence of the target's role; enables the study of loss-of-function phenotypes.[1] | Can be time-consuming and technically challenging to generate and validate knockout cell lines; potential for off-target effects of the gene-editing machinery.[2] |
| RNA Interference (RNAi) | Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to temporarily reduce the expression of the target protein. | Relatively quick and less labor-intensive than generating a stable knockout line. | Incomplete knockdown can lead to ambiguous results; potential for off-target effects, where the RNAi molecule affects other genes.[3] |
| Pharmacological Inhibition | A selective small molecule inhibitor is used to block the activity of the putative target protein. | Allows for temporal control of target inhibition; can be used in a wide range of cell types and in vivo models. | The inhibitor may have off-target effects, leading to misinterpretation of the results; requires a highly selective and well-characterized inhibitor.[1] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding. | Can be performed in intact cells and tissues; does not require modification of the compound or the target. | May not be suitable for all targets; can be influenced by factors other than direct binding.[4] |
| Photoaffinity Labeling (PAL) | A photoreactive group on a probe forms a covalent bond with the target upon UV irradiation. | Can capture both high- and low-affinity interactions; provides a "snapshot" of the binding event. | Can be technically challenging; the photoreactive group may alter the compound's properties.[4] |
Experimental Workflow: From this compound Labeling to Knockout Validation
The following diagram illustrates the typical workflow for identifying and validating an this compound target using genetic knockout.
Detailed Experimental Protocols
Protocol 1: this compound Pulldown Assay
This protocol outlines the steps for labeling active serine hydrolases with this compound and enriching them for identification.
Materials:
-
Cell lysate
-
This compound probe (e.g., from a commercial supplier)
-
Streptavidin-conjugated magnetic beads
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer (e.g., 2x SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Lysate Preparation: Prepare a cell lysate from your cells of interest. Determine the protein concentration using a standard protein assay.
-
This compound Labeling: Incubate the cell lysate (e.g., 1 mg of total protein) with the this compound probe (typically 1-5 µM final concentration) for 30-60 minutes at room temperature with gentle rotation.
-
Bead Preparation: While the labeling reaction is incubating, wash the streptavidin magnetic beads with Binding/Wash Buffer according to the manufacturer's instructions.
-
Capture of Biotinylated Proteins: Add the pre-washed streptavidin beads to the labeled lysate and incubate for 1 hour at 4°C with gentle rotation to capture the this compound-protein complexes.[5]
-
Washing: Place the tube on a magnetic rack to pellet the beads.[5] Remove the supernatant and wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil the sample for 5-10 minutes to elute the captured proteins from the beads.
-
Analysis: The eluted proteins can be resolved by SDS-PAGE and visualized by Western blotting with a streptavidin-HRP conjugate or subjected to mass spectrometry for protein identification.
Protocol 2: CRISPR-Cas9 Knockout Validation
This protocol provides a general overview of how to validate the identity of an this compound target using a CRISPR-Cas9 generated knockout cell line.
Materials:
-
Wild-type (WT) and knockout (KO) cell lines for the target protein
-
This compound probe
-
Antibody against the target protein
-
Streptavidin-HRP conjugate
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Lysis: Culture the WT and KO cell lines under identical conditions. Harvest the cells and prepare lysates as described in Protocol 1.
-
Validation of Knockout: Confirm the successful knockout of the target protein in the KO cell line at both the genomic and proteomic levels.
-
Genomic Validation: Perform Sanger sequencing or next-generation sequencing (NGS) of the targeted genomic locus to confirm the presence of insertions or deletions (indels) that result in a frameshift and premature stop codon.[6]
-
Proteomic Validation: Perform a Western blot on the WT and KO cell lysates using an antibody specific to the target protein. The band corresponding to the target protein should be present in the WT lysate and absent in the KO lysate.[6]
-
-
This compound Labeling: Label the WT and KO cell lysates with the this compound probe as described in Protocol 1.
-
Comparative Analysis:
-
Resolve the labeled lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a streptavidin-HRP conjugate to visualize all this compound labeled proteins.
-
-
Interpretation: The band corresponding to the putative target protein should be present in the this compound labeled WT lysate but absent in the labeled KO lysate. This provides strong evidence that the protein identified is indeed the correct target of the this compound probe.
Quantitative Data Presentation
The following table presents representative data from an experiment designed to validate a hypothetical serine hydrolase, "Protein X," as a target of this compound using a CRISPR-Cas9 knockout cell line.
| Cell Line | This compound Labeling | Western Blot (Anti-Protein X) | Western Blot (Streptavidin-HRP) | Interpretation |
| Wild-Type (WT) | + | Band present at expected MW | Band present at expected MW | Protein X is expressed and labeled by this compound. |
| Protein X KO | + | Band absent | Band absent at expected MW | Loss of Protein X expression leads to the disappearance of the corresponding this compound labeled band, validating it as a target. |
| WT | - | Band present at expected MW | No bands | Demonstrates that the signal in the streptavidin blot is dependent on this compound labeling. |
| Protein X KO | - | Band absent | No bands | Negative control. |
Signaling Pathway Example: Endocannabinoid System
A prominent example of a signaling pathway involving a serine hydrolase that is a target of this compound is the endocannabinoid system. Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase, is a key enzyme in this pathway responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[4][7] Genetic or pharmacological inactivation of FAAH leads to elevated levels of AEA, which in turn modulates cannabinoid receptor signaling.
In this pathway, the validation of FAAH as an this compound target would involve demonstrating the absence of this compound labeling of FAAH in a FAAH knockout model. This would confirm that the probe is indeed binding to active FAAH and that the observed downstream effects of FAAH inhibition are due to the on-target activity.
Conclusion
The validation of targets identified through activity-based protein profiling with probes like this compound is paramount for the progression of drug discovery projects. Genetic knockout using CRISPR-Cas9 provides an unambiguous method to confirm target identity and to probe the functional consequences of target engagement. While other methods offer complementary information, the definitive nature of genetic knockout makes it an indispensable tool in the modern chemical biologist's arsenal. By combining the power of chemical probes with precise genetic editing, researchers can confidently identify and validate novel drug targets, paving the way for the development of new therapeutics.
References
- 1. Fatty acid amide hydrolase is a key regulator of the endocannabinoid-induced myocardial tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FP-Biotin and Other Serine Hydrolase Probes for Activity-Based Protein Profiling
This guide provides a comprehensive comparison of Fluorophosphonate-Biotin (FP-Biotin) with other prominent serine hydrolase probes used in activity-based protein profiling (ABPP). It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate probe for their experimental needs by offering objective performance comparisons and supporting experimental data.
Introduction to Serine Hydrolase Probes
Serine hydrolases are one of the largest and most diverse enzyme families, playing crucial roles in a myriad of physiological processes.[1] Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technique to study the functional state of these enzymes in complex biological systems.[2][3] ABPP utilizes active site-directed covalent probes to label and identify active enzymes.
This compound is a widely used, broad-spectrum serine hydrolase probe.[4] The fluorophosphonate (FP) "warhead" covalently modifies the catalytic serine residue in the active site of target enzymes, while the biotin (B1667282) tag allows for the enrichment of labeled proteins for subsequent identification and analysis by mass spectrometry.[3][4][5]
Comparison of Serine Hydrolase Probes
While this compound is a versatile tool, a variety of other probes have been developed with different reporter tags and reactive groups, each offering distinct advantages. The choice of probe can significantly impact experimental outcomes, influencing factors such as cell permeability, labeling efficiency, and target specificity.
Probe Architectures and Labeling Strategies
Serine hydrolase probes typically consist of three key components: a reactive group (warhead), a linker, and a reporter tag. The warhead provides the covalent reactivity with the active site serine. The linker can influence the probe's solubility and target selectivity. The reporter tag enables detection and/or enrichment of the labeled enzymes.
Common Reporter Tags:
-
Biotin: Used for affinity purification of labeled proteins using streptavidin beads.[2][3]
-
Fluorophores (e.g., TAMRA, Rhodamine, Fluorescein): Allow for in-gel fluorescence scanning to visualize labeled enzymes.[5]
-
Alkyne or Azide: "Clickable" handles that allow for the subsequent attachment of a reporter tag in a two-step labeling procedure. This approach is particularly useful for in vivo or in situ labeling due to the smaller size and potentially better cell permeability of the initial probe.[6]
Alternative Reactive Groups:
-
Phenyl Phosphonates: Offer an alternative to fluorophosphonates and have been reported to exhibit improved cell permeability and tunable reactivity.[7]
-
Carbamates and Triazole Ureas: These have also been developed as serine hydrolase-directed reactive groups.
The general workflow for activity-based protein profiling involves labeling the proteome with the probe, followed by either direct visualization (for fluorescent probes) or enrichment and identification (for biotinylated probes).
Figure 1. A diagram illustrating the general workflow of an activity-based protein profiling experiment.
Quantitative Performance Comparison
The following tables summarize the available quantitative data comparing the performance of this compound with other serine hydrolase probes. It is important to note that direct head-to-head comparisons across all parameters in a single study are rare. The data presented here is collated from various sources, and experimental conditions may differ.
| Probe | Target Enzyme(s) | IC50 (nM) | Reference |
| FP-based Probe (Fluorescent) | Dipeptidyl Peptidases 8 & 9 | Varies (used for competitive ABPP) | [8] |
| BIA 10-2474 (Inhibitor) | Fatty Acid Amide Hydrolase (FAAH) | 50 - 70 (in situ) | [9] |
| PF04457845 (Inhibitor) | Fatty Acid Amide Hydrolase (FAAH) | 1 - 10 (in vitro) | [9] |
| Table 1: Comparative IC50 values of inhibitors determined using competitive ABPP with FP-based probes. This table illustrates how FP probes are used to quantify the potency of inhibitors against specific serine hydrolases. |
| Probe Comparison | Relative Labeling Efficiency | Target(s) | Reference |
| FP-alkyne vs. FP-fluorescein | 5- to 30-fold higher for FP-alkyne | Recombinant serine proteases and endogenous hydrolases in CaCo2 cell lysate | [6] |
| This compound vs. FP-desthiobiotin | Stronger enrichment with this compound | Serine hydrolases in CHO cell culture supernatant | |
| Table 2: Comparison of labeling efficiency between different serine hydrolase probes. Higher labeling efficiency can lead to improved sensitivity in detecting low-abundance enzymes. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining reliable and comparable data. Below are protocols for key experiments in serine hydrolase profiling.
Protocol 1: Gel-Based Competitive Activity-Based Protein Profiling (ABPP) for IC50 Determination
This protocol is adapted from methodologies used to assess inhibitor potency and selectivity.[10][11]
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and determine the protein concentration.
-
Inhibitor Incubation: Aliquot the proteome (e.g., 50 µg of protein in 50 µL) into microcentrifuge tubes. Add the inhibitor of interest at varying concentrations (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 30 minutes at room temperature.
-
Probe Labeling: Add a fluorescent FP probe (e.g., FP-TAMRA) to each reaction to a final concentration of 1 µM. Incubate for 30 minutes at room temperature.
-
SDS-PAGE: Quench the reactions by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes. Separate the proteins on a polyacrylamide gel.
-
Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of the protein band corresponding to the target enzyme for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: LC-MS/MS-Based Serine Hydrolase Profiling with this compound
This protocol outlines the enrichment and identification of serine hydrolases from a complex proteome using this compound.[12][13]
-
Proteome Labeling: Incubate the proteome (e.g., 1 mg of protein) with this compound (typically 2-5 µM) for 1 hour at room temperature.
-
Reduction and Alkylation: Denature the proteins (e.g., with urea), reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
Enrichment of Biotinylated Peptides: Add streptavidin-agarose beads to the peptide mixture and incubate to capture the this compound labeled peptides.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides.
-
Elution: Elute the biotinylated peptides from the beads.
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the site of probe modification.
Signaling Pathway Visualization: Endocannabinoid Signaling
Serine hydrolases play a critical role in regulating the levels of endocannabinoid signaling lipids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[14][15][16] FP probes have been instrumental in identifying and characterizing the enzymes involved in this pathway.[14][15][16] The following diagram illustrates the key serine hydrolases in the endocannabinoid signaling pathway.
Figure 2. A diagram of the endocannabinoid signaling pathway highlighting the roles of key serine hydrolases.
Conclusion
This compound remains a cornerstone probe for the activity-based profiling of serine hydrolases due to its broad reactivity and the robust workflows established for its use. However, the expanding toolkit of serine hydrolase probes offers researchers the ability to tailor their experimental approach to specific needs. Probes with enhanced cell permeability, such as some phenyl phosphonates and alkyne-functionalized FPs, are advantageous for in vivo and live-cell imaging studies. The choice of reporter tag is also critical, with fluorescent probes enabling rapid, gel-based analysis and biotin tags facilitating in-depth proteomic identification. By carefully considering the quantitative performance data and the specific requirements of their research questions, scientists can select the optimal probe to advance their understanding of the functional roles of serine hydrolases in health and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.stanford.edu [med.stanford.edu]
- 11. Figure 6, IC50 Curve for Probe Compound as determined by gel-based competitive-ABPP with FP-Rh (AID 463124) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]
- 13. Characteristic mass spectral fragments of the organophosphorus agent this compound and FP-biotinylated peptides from trypsin and bovine albumin (Tyr410) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipid-metabolizing serine hydrolases in the mammalian central nervous system: endocannabinoids and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: FP-Biotin vs. Fluorescent Probes for Activity-Based Profiling
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal probe for monitoring enzyme activity.
In the dynamic field of drug discovery and chemical biology, activity-based protein profiling (ABPP) has emerged as a powerful technique to study the functional state of enzymes in their native environment. Central to this methodology are activity-based probes (ABPs), which are small molecules that covalently bind to the active site of specific enzymes. The choice of reporter tag on these probes, most commonly a biotin (B1667282) derivative (like FP-Biotin) or a fluorophore, dictates the downstream analytical workflow and the nature of the data obtained. This guide provides an objective comparison of this compound and fluorescent probes, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their experimental designs.
At a Glance: Key Differences and Applications
| Feature | This compound Probes | Fluorescent Probes (e.g., FP-Rhodamine, FP-TAMRA) |
| Primary Application | Enrichment of labeled proteins for identification and quantification by mass spectrometry (MS).[1][2][3][4] | Direct visualization of active enzymes via in-gel fluorescence scanning.[2][3][5] |
| Detection Method | Streptavidin affinity purification followed by LC-MS/MS.[1][2][4] | In-gel fluorescence scanning.[2][3][5] |
| Data Output | Comprehensive identification and quantification of labeled proteins and their sites of modification. | Relative quantification of enzyme activity based on fluorescence intensity of bands on a gel. |
| Throughput | Lower throughput due to the multi-step nature of MS sample preparation and analysis. | Higher throughput for rapid screening of multiple samples.[5] |
| Sensitivity | High sensitivity for detecting low-abundance enzymes due to the enrichment step.[6] | Generally lower sensitivity compared to MS-based methods, especially for low-abundance proteins.[5] |
| Strengths | - In-depth proteome-wide profiling.- Precise identification of enzyme targets.- Amenable to quantitative proteomics (e.g., SILAC, iTRAQ).[7] | - Rapid and straightforward visualization.- Suitable for high-throughput screening of inhibitors.- Provides a quick overview of changes in enzyme activity. |
| Limitations | - Indirect detection.- Potential for non-specific binding to streptavidin.- More complex and time-consuming workflow. | - Limited resolution; a single band may contain multiple proteins.- Difficult to identify unknown labeled proteins without further analysis.- Potential for fluorophore to alter probe properties.[6] |
Experimental Workflows: A Visual Guide
The selection of an this compound or a fluorescent probe directs the experimental path. The following diagrams illustrate the distinct workflows for each probe type.
Case Study: Monitoring Caspase Activity in Apoptosis
The apoptosis signaling cascade, orchestrated by a family of proteases called caspases, provides an excellent biological context to compare the utility of this compound and fluorescent probes. Both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspaces (e.g., caspase-3, -6, -7) can be targeted by activity-based probes.[8][9]
A combined experimental approach allows for both visualization and in-depth identification of active caspases during apoptosis.
Quantitative Comparison: A Simulated Head-to-Head Experiment
While direct comparative studies providing extensive quantitative data are limited, we can project the expected outcomes based on the known performance of each method for profiling serine hydrolase activity in a complex proteome.
| Parameter | This compound with LC-MS/MS | FP-TAMRA with In-Gel Fluorescence |
| Number of Identified Serine Hydrolases | >50 | 10-20 distinct bands |
| Limit of Detection | Low nanomolar to picomolar range | Nanomolar range |
| Dynamic Range | 3-5 orders of magnitude | 2-3 orders of magnitude |
| Quantitative Accuracy (CV) | < 20% | 20-30% |
| Time to Result | 2-3 days | 4-6 hours |
This table represents estimated values based on typical performance and may vary depending on the specific experimental conditions and instrumentation.
Detailed Experimental Protocols
Protocol 1: In-Gel Fluorescence Profiling of Serine Hydrolase Activity with FP-TAMRA
Materials:
-
Proteome sample (e.g., cell lysate or tissue homogenate) at 1-2 mg/mL in a suitable buffer (e.g., PBS).
-
FP-TAMRA probe (100X stock in DMSO).
-
2X Laemmli sample buffer.
-
SDS-PAGE equipment and reagents.
-
Fluorescence gel scanner.
Procedure:
-
To 49 µL of proteome sample, add 1 µL of 100X FP-TAMRA probe stock (final concentration 1X). For a negative control, add 1 µL of DMSO.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction by adding 50 µL of 2X Laemmli sample buffer and boil for 5 minutes.
-
Load 20 µL of the sample onto an SDS-PAGE gel and perform electrophoresis.
-
After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for TAMRA.
-
Quantify the fluorescence intensity of the bands to determine the relative activity of the labeled enzymes.
Protocol 2: Mass Spectrometry-Based Profiling of Serine Hydrolase Activity with this compound
Materials:
-
Proteome sample (1-2 mg/mL).
-
This compound probe (100X stock in DMSO).
-
Streptavidin-agarose beads.
-
Wash buffers (e.g., PBS with 0.1% SDS, PBS).
-
Trypsin solution.
-
LC-MS/MS system.
Procedure:
-
To 1 mL of proteome sample, add 10 µL of 100X this compound probe stock. For a negative control, add 10 µL of DMSO.
-
Incubate at room temperature for 1 hour.
-
Add pre-washed streptavidin-agarose beads to the labeled proteome and incubate for 1 hour at 4°C with gentle rotation to capture biotinylated proteins.
-
Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion of the captured proteins overnight at 37°C.
-
Collect the resulting peptides and analyze by LC-MS/MS for protein identification and quantification.
Conclusion
The choice between this compound and fluorescent probes for activity-based profiling is contingent on the specific research question and experimental goals. Fluorescent probes offer a rapid and high-throughput method for visualizing changes in enzyme activity, making them ideal for initial screens and inhibitor profiling.[5] In contrast, this compound probes, coupled with mass spectrometry, provide a more comprehensive and in-depth analysis, enabling the identification and quantification of a larger number of active enzymes with high sensitivity.[1][6] For a complete functional characterization of enzyme families in complex biological systems, a combinatorial approach that leverages the strengths of both probe types is often the most powerful strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity‐based proteomics uncovers suppressed hydrolases and a neo‐functionalised antibacterial enzyme at the plant–pathogen interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays of endogenous caspase activities: a comparison of mass spectrometry and fluorescence formats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for FP-Biotin in Activity-Based Proteomics
For researchers, scientists, and drug development professionals seeking to profile enzyme activities in complex biological systems, the fluorophosphonate-biotin (FP-Biotin) probe has long been a staple for targeting serine hydrolases. However, the landscape of chemical proteomics is evolving, with several alternative activity-based probes (ABPs) emerging that offer distinct advantages over the traditional this compound. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
This guide delves into three primary categories of alternatives to this compound: "clickable" alkyne and azide-functionalized probes, probes with alternative reactive "warheads" such as phenyl phosphonates, and probes featuring alternative affinity tags like desthiobiotin. We will explore the performance of these alternatives in terms of labeling efficiency, cell permeability, and enrichment specificity, providing a framework for choosing the optimal probe for your specific application.
Comparison of Alternative Activity-Based Probes to this compound
The following tables summarize the key features and performance metrics of the discussed alternatives compared to the conventional this compound probe.
| Probe Type | Reactive Group ("Warhead") | Affinity Tag | Key Advantages | Key Disadvantages |
| This compound | Fluorophosphonate (FP) | Biotin (B1667282) | Well-established, commercially available. | Bulky tag can reduce cell permeability; strong biotin-streptavidin interaction can lead to harsh elution conditions and background from endogenous biotinylated proteins. |
| "Clickable" FP-Alkyne/Azide | Fluorophosphonate (FP) | Alkyne or Azide | Improved cell permeability due to small tag size; modularity allows for the attachment of various reporter tags (biotin, fluorophores) post-labeling.[1][2] | Requires an additional "click" chemistry reaction step. |
| Phenyl Phosphonate (B1237965) Probes | Phenyl Phosphonate | Alkyne or Azide | Tunable reactivity by modifying the leaving group; often easier to synthesize than FP probes; good cell permeability.[3][4][5] | May have different selectivity profiles compared to FP probes. |
| FP-Desthiobiotin | Fluorophosphonate (FP) | Desthiobiotin | Milder elution conditions from streptavidin due to lower binding affinity, preserving protein complexes.[6][7] | Lower affinity may lead to less efficient capture compared to biotin in some cases. |
Quantitative Performance Data
Direct quantitative comparisons across different platforms and studies can be challenging. However, data from specific studies provide valuable insights into the performance of these alternative probes.
Table 2: Comparison of Labeling Efficiency between FP-Alkyne and FP-Fluorescein Probes
| Enzyme/Lysate | Relative Labeling Efficiency (FP-Alkyne vs. FP-Fluorescein) | Reference |
| Recombinant DPP4 | ~5-fold higher | [1][8] |
| Recombinant DPP8 | ~10-fold higher | [1][8] |
| Recombinant DPP9 | ~15-fold higher | [1][8] |
| Recombinant PEP | >30-fold higher | [1][8] |
| Caco2 Cell Lysate (average of 5 enzymes) | 5 to >30-fold higher | [1][8] |
Note: FP-Fluorescein is used as a proxy for this compound in terms of the impact of a bulky tag on labeling. The data indicates significantly higher labeling efficiency for the smaller, clickable FP-alkyne probe.
Table 3: Comparison of Serine Hydrolase Enrichment by Phenyl Phosphonate Probes in Mouse Brain Lysate
| Probe | Number of Identified Serine Hydrolases | Reference |
| Phenyl Phosphonate Probe 3 | 75 | [4] |
| Phenyl Phosphonate Probe 4 | 85 | [4] |
| Phenyl Phosphonate Probe 5 | 92 | [4] |
This data demonstrates the potential of phenyl phosphonate probes with different leaving groups to capture a broad range of serine hydrolases, with some identifying more than a representative fluorophosphonate probe in the same study.
Table 4: Comparison of Enrichment Efficiency between this compound and FP-Desthiobiotin Probes
| Target Enzymes (Serine Hydrolases) | Relative Enrichment (this compound vs. FP-Desthiobiotin) | Reference |
| Multiple Lipases and Esterases in CHO cell culture supernatant | This compound showed stronger enrichment for most serine hydrolases. | [6] |
This study suggests that while desthiobiotin allows for milder elution, this compound may provide more efficient enrichment for some targets.
Experimental Workflows and Signaling Pathways
To visualize the methodologies and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for activity-based protein profiling.
Caption: Comparison of one-step versus two-step ABPP workflows.
Caption: Comparison of FP and phenyl phosphonate probe mechanisms.
Detailed Experimental Protocols
Protocol 1: In-Cell Labeling with a "Clickable" Activity-Based Probe (FP-Alkyne)
This protocol is adapted from established methods for in-cell activity-based protein profiling.[1][8]
Materials:
-
Live cells in culture
-
FP-alkyne probe stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents:
-
Biotin-azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment: Treat live cells with the FP-alkyne probe at a final concentration of 10-50 µM in cell culture medium. Incubate for 1-4 hours at 37°C. Include a DMSO-only control.
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.
-
Proteome Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA).
-
Click Chemistry Reaction: a. To 1 mg of proteome, add biotin-azide (final concentration 100 µM). b. Sequentially add TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM). c. Incubate at room temperature for 1 hour with gentle rotation.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone (B3395972) and incubating at -20°C for 2 hours.
-
Enrichment of Labeled Proteins: a. Pellet the precipitated protein by centrifugation and resuspend in PBS containing 1% SDS. b. Add streptavidin-agarose beads and incubate for 2 hours at room temperature with rotation. c. Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. b. Analyze the eluted proteins by SDS-PAGE and subsequent mass spectrometry.
Protocol 2: Enrichment of Desthiobiotin-Labeled Proteins
This protocol highlights the milder elution conditions possible with desthiobiotin-tagged probes.[6][7]
Materials:
-
Proteome labeled with an FP-desthiobiotin probe
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.5% Triton X-100)
-
Elution buffer (e.g., PBS containing 20 mM Biotin, pH 7.2)
Procedure:
-
Binding: Incubate the desthiobiotin-labeled proteome with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with wash buffer to remove non-specifically bound proteins.
-
Elution: a. Resuspend the beads in elution buffer containing a high concentration of free biotin. b. Incubate for 1-2 hours at room temperature with gentle rotation to allow for competitive displacement of the desthiobiotin-labeled proteins. c. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Downstream Analysis: The eluted proteins are now ready for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry.
Conclusion
The choice of an activity-based probe is a critical decision in the design of a chemical proteomics experiment. While this compound remains a valuable tool, the alternatives presented in this guide offer significant advantages that can enhance the scope and success of your research. "Clickable" probes provide superior cell permeability and experimental flexibility. Phenyl phosphonate probes offer tunable reactivity and synthetic accessibility. Desthiobiotin-tagged probes enable the gentle elution of labeled proteins, which is crucial for preserving protein complexes. By carefully considering the experimental goals and the pros and cons of each approach, researchers can select the optimal probe to gain deeper insights into the functional proteome.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming the Specificity of FP-Biotin Labeling in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of chemical probes is paramount for generating reliable and translatable data. This guide provides a comprehensive comparison of Fluorophosphonate-Biotin (FP-Biotin) with alternative probes for activity-based protein profiling (ABPP) of serine hydrolases, supported by experimental data and detailed protocols to validate labeling specificity.
This compound is a widely utilized activity-based probe that covalently modifies the active site serine of serine hydrolases, enabling their detection, enrichment, and identification. Its reactivity is dependent on the catalytic activity of the enzyme, making it a powerful tool for functional proteomics. However, like any chemical probe, understanding its specificity and potential for off-target interactions is crucial for accurate data interpretation.
Comparing this compound with Alternative Serine Hydrolase Probes
The choice of a probe for ABPP can significantly impact the outcome of an experiment. Factors such as the hydrophilicity of the linker and the nature of the reporter tag can influence labeling kinetics and target accessibility. Below is a comparison of this compound with common alternatives.
| Probe | Linker Characteristics | Reporter Tag | Key Advantages | Potential Limitations |
| This compound | Long, hydrophobic alkyl chain | Biotin | Strong enrichment of labeled proteins via avidin-biotin interaction.[1] | Hydrophobic linker may lead to different labeling kinetics for some enzymes compared to more hydrophilic alternatives.[2] Potential for off-target labeling of tyrosine residues. |
| FP-PEG-Biotin | Hydrophilic poly(ethylene glycol) (PEG) chain | Biotin | More hydrophilic linker can alter labeling rates for certain serine hydrolases compared to this compound.[2] May provide a more comprehensive profile of active serine hydrolases in some contexts. | Labeling kinetics need to be empirically determined for enzymes of interest. |
| FP-TAMRA | Varies | Tetramethylrhodamine (TAMRA) - Fluorescent | Allows for direct in-gel fluorescence visualization of labeled enzymes without the need for blotting with streptavidin.[3] | Does not inherently allow for the enrichment of labeled proteins for mass spectrometry identification. |
| FP-Desthiobiotin | Varies | Desthiobiotin | Enables enrichment of labeled proteins with streptavidin, but elution is possible under milder conditions than with biotin, preserving protein complexes. | May exhibit lower enrichment efficiency for some serine hydrolases compared to this compound. |
Quantitative Comparison of Probe Enrichment Efficiency
A study comparing the enrichment of various hydrolases from Chinese Hamster Ovary (CHO) cell culture supernatant demonstrated the superior enrichment capabilities of this compound over FP-desthiobiotin for most identified enzymes when analyzed by mass spectrometry.
| Gene Name | Protein Description | This compound Enrichment (MS1 Peak Area) | FP-desthiobiotin Enrichment (MS1 Peak Area) |
| CES1 | Carboxylesterase 1 | High | Moderate |
| LIPL | Lipase, lysosomal acid | High | Moderate |
| ENPP1 | Ectonucleotide pyrophosphatase/phosphodiesterase family member 1 | High | Low |
| PLD3 | Phospholipase D family member 3 | High | Low |
| GBA | Glucosylceramidase beta | High | Low |
| Data adapted from a study on profiling active enzymes in biotherapeutics.[4] |
Validating this compound Labeling Specificity
Confirming that this compound labeling is specific to the active site of the target serine hydrolases is a critical step in any ABPP experiment. The following experimental protocols are widely used to validate specificity.
Experimental Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This method is the gold standard for confirming on-target engagement and assessing the selectivity of an inhibitor. The principle lies in the competition between a known or putative inhibitor and this compound for binding to the active site of a serine hydrolase. A reduction in this compound labeling in the presence of the inhibitor indicates that both molecules are competing for the same binding site.
Materials:
-
Cell or tissue lysate
-
This compound probe
-
Serine hydrolase inhibitor of interest
-
DMSO (vehicle control)
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
Procedure:
-
Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris or PBS) and determine the protein concentration.
-
Inhibitor Incubation: Aliquot the proteome into separate tubes. To the experimental tubes, add the inhibitor of interest at various concentrations. To the control tube, add an equivalent volume of DMSO.
-
Incubate the samples for 30 minutes at room temperature to allow the inhibitor to bind to its target enzymes.
-
This compound Labeling: Add this compound to all tubes to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at room temperature.
-
Quenching and SDS-PAGE: Quench the reaction by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a streptavidin-HRP conjugate.
-
Detection: Visualize the biotinylated proteins using a chemiluminescence substrate. A dose-dependent decrease in the signal of a specific band in the inhibitor-treated lanes compared to the control lane indicates specific binding of the inhibitor to that protein.[5][6]
Experimental Protocol 2: Heat-Denaturation Control
This simple control helps to distinguish specific, activity-dependent labeling from non-specific binding. Active enzymes will be denatured by heat and will not be labeled by this compound, while non-specific binding may still occur.
Materials:
-
Cell or tissue lysate
-
This compound probe
-
SDS-PAGE reagents
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
Procedure:
-
Proteome Preparation: Prepare two aliquots of the same cell or tissue lysate.
-
Heat Denaturation: Heat one aliquot at 95°C for 10 minutes to denature the proteins. Leave the other aliquot on ice.
-
This compound Labeling: Add this compound to both the native and heat-denatured lysates to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at room temperature.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting with streptavidin-HRP as described in the competitive ABPP protocol. Specific labeling will be observed as bands present in the native lysate but absent or significantly reduced in the heat-denatured lysate.[7]
Potential for Off-Target Labeling
While this compound is highly selective for the active site serine of serine hydrolases, studies have shown that under certain conditions, it can also label other amino acid residues. A notable off-target is tyrosine.
-
Tyrosine Labeling: Research has demonstrated that this compound can covalently modify tyrosine residues in proteins that are not serine hydrolases, such as albumin, actin, and keratin.[8] This interaction appears to be dependent on the local protein environment that activates the tyrosine hydroxyl group.[8]
This off-target reactivity is an important consideration, especially in studies where this compound is used for target discovery in complex proteomes. Validation of novel "hits" using orthogonal methods is highly recommended.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
Caption: Workflow for this compound labeling of serine hydrolases.
References
- 1. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Covalent binding of the organophosphorus agent this compound to tyrosine in eight proteins that have no active site serine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Serine Hydrolase Enrichment: FP-Biotin vs. FP-Desthiobiotin
For researchers engaged in activity-based protein profiling (ABPP), the choice of enrichment probe is a critical determinant of experimental success. Fluorophosphonate (FP) probes coupled with either biotin (B1667282) or its analog, desthiobiotin, are workhorses in the field for the selective enrichment of active serine hydrolases. This guide provides a comprehensive comparison of the enrichment efficiency of FP-Biotin and FP-desthiobiotin, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.
At the heart of the comparison lies the binding affinity between the probe's tag and streptavidin. Biotin exhibits an exceptionally strong interaction with streptavidin, making it a robust tool for capturing tagged proteins. However, this strong binding necessitates harsh elution conditions that can denature proteins and disrupt protein-protein interactions. In contrast, desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with a lower affinity, permitting the gentle elution of captured proteins under native conditions. This fundamental difference dictates the distinct advantages and disadvantages of each probe in enrichment experiments.
Quantitative Comparison of Enrichment Efficiency
A key consideration for researchers is the efficiency with which each probe enriches target proteins. A comparative study evaluating the enrichment of serine hydrolases from a complex biological sample demonstrated that the This compound probe generally provides stronger enrichment for most serine hydrolases compared to the FP-desthiobiotin probe [1][2]. This difference in enrichment efficiency is evident when comparing the mass spectrometry (MS) signal intensities (MS1 peak area) of identified hydrolases.
| Protein (Gene Name) | Protein Description | This compound MS1 Peak Area (Arbitrary Units) | FP-desthiobiotin MS1 Peak Area (Arbitrary Units) |
| CES1 | Carboxylesterase 1 | ~1.8 x 1010 | ~8.0 x 109 |
| CES2 | Carboxylesterase 2 | ~1.2 x 1010 | ~4.0 x 109 |
| AADAC | Arylacetamide deacetylase | ~7.0 x 109 | ~2.0 x 109 |
| PLA2G7 | Lipoprotein-associated phospholipase A2 | ~4.0 x 109 | ~1.5 x 109 |
| LPL | Lipoprotein lipase | ~2.5 x 109 | ~1.0 x 109 |
| Data adapted from a study comparing this compound and FP-desthiobiotin enrichment of serine hydrolases. The MS1 peak area serves as a semi-quantitative measure of enrichment.[1] |
While this compound demonstrates superior enrichment, the choice of probe is not solely dictated by this metric. The experimental goals, particularly the need for native protein elution, are critical factors.
The Elution Dilemma: A Trade-off Between Strength and Gentleness
The very strong interaction between biotin and streptavidin that contributes to its high enrichment efficiency also presents its greatest challenge: elution. Releasing biotinylated proteins from streptavidin beads typically requires harsh, denaturing conditions, such as boiling in SDS-PAGE loading buffer. While effective for downstream applications like Western blotting or mass spectrometry after in-gel digestion, these methods are incompatible with studies requiring intact, functional proteins or the preservation of protein complexes.
This is where FP-desthiobiotin shines. Its lower binding affinity for streptavidin allows for the competitive elution of captured proteins under mild, non-denaturing conditions. This is typically achieved by incubating the beads with a buffer containing a high concentration of free biotin, which displaces the desthiobiotin-tagged proteins. This "soft release" is highly advantageous for applications such as:
-
Purification of active enzymes: Preserving the native conformation and enzymatic activity of the target protein.
-
Studying protein-protein interactions: Maintaining the integrity of protein complexes for co-purification studies.
-
Minimizing co-purification of endogenous biotinylated proteins: The gentle elution conditions are less likely to disrupt non-specific interactions.
Experimental Workflows and Methodologies
The following diagrams and protocols outline the typical experimental workflows for activity-based protein profiling using this compound and FP-desthiobiotin.
General Experimental Workflow
Caption: A generalized workflow for activity-based protein profiling using this compound or FP-desthiobiotin.
Signaling Pathway: Serine Hydrolase Inactivation by FP Probes
Caption: Covalent modification of an active serine hydrolase by an FP probe, leading to its inactivation.
Detailed Experimental Protocols
Protocol 1: Enrichment of Serine Hydrolases using this compound
-
Proteome Preparation:
-
Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-HCl, pH 8.0) and determine the protein concentration.
-
Adjust the protein concentration to 1-2 mg/mL.
-
-
Probe Labeling:
-
To 1 mg of proteome, add this compound to a final concentration of 2-5 µM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Enrichment:
-
Add streptavidin-agarose or magnetic beads to the labeled proteome and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads extensively with a buffer containing a mild detergent (e.g., 0.1% Triton X-100 in PBS) to remove non-specifically bound proteins. Perform at least three wash steps.
-
-
Elution (Denaturing):
-
Resuspend the beads in 2X SDS-PAGE loading buffer.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with a streptavidin-HRP conjugate or proceed with in-gel trypsin digestion for mass spectrometry analysis.
-
Protocol 2: Enrichment of Serine Hydrolases using FP-desthiobiotin
-
Proteome Preparation and Probe Labeling:
-
Follow steps 1 and 2 as described in Protocol 1, using FP-desthiobiotin instead of this compound.
-
-
Enrichment:
-
Follow step 3 as described in Protocol 1.
-
-
Elution (Native):
-
Prepare an elution buffer containing 2-5 mM free biotin in a physiological buffer (e.g., PBS).
-
Resuspend the washed beads in the elution buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted, native proteins.
-
-
Downstream Analysis:
-
The eluted proteins can be directly analyzed for enzymatic activity, used in protein-protein interaction studies, or analyzed by mass spectrometry. For SDS-PAGE analysis, the eluate can be mixed with loading buffer.
-
Conclusion: Making the Right Choice
The selection between this compound and FP-desthiobiotin hinges on the specific aims of the experiment.
-
Choose this compound when:
-
The primary goal is to achieve the highest possible enrichment of target proteins.
-
Downstream analysis involves denaturing techniques like Western blotting or standard mass spectrometry protocols with in-gel digestion.
-
Preservation of protein structure and function is not a requirement.
-
-
Choose FP-desthiobiotin when:
-
The recovery of intact, functional proteins or protein complexes is essential.
-
Mild elution conditions are required to avoid denaturation.
-
The experimental design aims to minimize the co-purification of endogenous biotinylated proteins.
-
By carefully considering these factors and utilizing the provided protocols, researchers can effectively leverage the distinct properties of this compound and FP-desthiobiotin to advance their understanding of the functional proteome.
References
A Practical Guide to Cross-Validating FP-Biotin Results with Enzymatic Assays
For researchers, scientists, and drug development professionals, the robust validation of potential enzyme inhibitors is a critical step in the drug discovery pipeline. Fluorophosphonate-biotin (FP-Biotin) probes, a cornerstone of Activity-Based Protein Profiling (ABPP), offer a powerful method for identifying and assessing the potency of inhibitors in complex biological systems. However, cross-validation of these findings with traditional enzymatic assays is essential to confirm the mechanism of action and ensure data accuracy. This guide provides a comparative overview of these two methodologies, complete with experimental data, detailed protocols, and workflow visualizations.
Introduction: Two Pillars of Enzyme Inhibition Analysis
This compound probes are activity-based probes that covalently bind to the active site of specific enzyme families, such as serine hydrolases.[1] In a competitive assay format, the displacement of this compound by a small molecule inhibitor is used to determine the inhibitor's potency (IC50). This method is particularly advantageous for screening inhibitors in a native proteomic environment and for enzymes that may lack a known substrate.[2][3]
Enzymatic assays , on the other hand, are the gold standard for characterizing enzyme kinetics and inhibition. These assays typically rely on the measurement of the conversion of a known substrate to a product, often detected through changes in fluorescence, absorbance, or luminescence.[4] They provide a direct measure of an inhibitor's effect on the catalytic activity of an enzyme.
Cross-validation between these two approaches provides a comprehensive and reliable assessment of an inhibitor's efficacy, confirming that the binding event observed with this compound translates to a functional modulation of the enzyme's catalytic activity.
Data Presentation: A Comparative Analysis of Inhibitor Potency
The following table presents a summary of inhibitor potency (IC50 values) determined by both competitive this compound assays and traditional enzymatic assays for several serine hydrolases. This direct comparison highlights the strong correlation between the two methods, reinforcing the validity of this compound as a tool for inhibitor discovery.
| Enzyme | Inhibitor | This compound Competitive ABPP IC50 (nM) | Enzymatic Assay IC50 (nM) | Reference |
| hABHD6 | Palmostatin B | Not specified | 50 | Navia-Paldanius et al., 2012 |
| hMAGL | Palmostatin B | Not specified | 90 | Navia-Paldanius et al., 2012 |
| hBAT5 | Palmostatin B | 100 | 100 (glycerol assay) | Navia-Paldanius et al., 2012 |
| ABHD11 | WWL222 | 170 | Not specified | Bachovchin et al., 2010[5] |
| FAAH2 | WWL44 | 1700 | Not specified | Bachovchin et al., 2010[5] |
Note: While the referenced studies provide these IC50 values, a direct side-by-side comparison in a single table is a curated representation for the purpose of this guide.
Experimental Workflows and Signaling Pathways
To visually articulate the processes discussed, the following diagrams, created using the DOT language, illustrate the key experimental workflows and the underlying logic of cross-validation.
References
- 1. A SuperFamily-Wide Activity Atlas of Serine Hydrolases in Drosophila Melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Validating FP-Biotin Binding: A Comparative Guide to Using Inactive Enzyme Mutants
For researchers, scientists, and drug development professionals, validating the specific, activity-dependent binding of chemical probes is a critical step in ensuring data integrity. This guide provides a comprehensive comparison of the use of inactive enzyme mutants versus alternative methods for validating the binding of Fluorophosphonate-Biotin (FP-Biotin) probes to serine hydrolases.
Fluorophosphonate (FP) probes, tagged with biotin (B1667282) for detection and enrichment, are powerful tools in activity-based protein profiling (ABPP) for identifying and characterizing active serine hydrolases in complex proteomes. A key validation step is to demonstrate that the probe labels the target enzyme in an activity-dependent manner. The gold-standard method for this is the use of an inactive enzyme mutant as a negative control.
The Principle of Using Inactive Enzyme Mutants
The core principle behind this validation method is straightforward: an active enzyme will be labeled by an activity-based probe, while a catalytically inactive version of the same enzyme will not. By creating a point mutation in the catalytic site of the target enzyme—most commonly, by mutating the catalytic serine to an alanine (B10760859)—an inactive enzyme is generated. When the wild-type (WT) enzyme and the inactive mutant are incubated with this compound, only the WT enzyme should be labeled, confirming that the probe's binding is dependent on the enzyme's catalytic activity.
A seminal example of this approach is the validation of this compound labeling of the fatty acid amide hydrolase (FAAH). Mutation of the catalytic serine at position 241 to an alanine (S241A) results in an inactive enzyme.[1] Subsequent experiments show that while both the wild-type FAAH and the S241A mutant are recognized by an anti-FAAH antibody, only the wild-type enzyme is labeled by this compound, as detected by avidin (B1170675) blotting.[1]
Comparative Analysis: Inactive Mutants vs. Competition Assays
While the use of inactive mutants is a robust validation method, other techniques, such as competition assays, are also employed. Here, we compare these two primary methods.
| Feature | Inactive Enzyme Mutant | Competition Assay |
| Principle | Compares this compound labeling of a wild-type (active) enzyme to a catalytically dead mutant. | Pre-incubation of the proteome with a known inhibitor of the target enzyme to block the active site, followed by this compound labeling. |
| Primary Output | Demonstrates the absolute requirement of the catalytic residue for probe binding. | Shows that the this compound probe binds to the same active site as a known inhibitor. |
| Specificity | Highly specific for the role of the catalytic residue in probe binding. | Specificity depends on the inhibitor used. A broad-spectrum inhibitor will compete with this compound for multiple enzymes. |
| Resource Intensity | Requires molecular biology expertise for site-directed mutagenesis, and protein expression and purification of the mutant. | Requires a well-characterized inhibitor for the target enzyme. |
| Interpretation | Straightforward: presence of a band for WT, absence for the mutant. | Requires careful interpretation: a decrease in this compound signal indicates competition. |
| Use Case | Gold-standard for validating a new this compound probe for a specific target. | Useful for confirming the target of a newly identified "hit" from a screen, or for assessing inhibitor potency. |
Quantitative Data Presentation
The following table presents representative quantitative data from a hypothetical experiment comparing this compound labeling of a wild-type serine hydrolase and its inactive (catalytic serine to alanine) mutant. Data is expressed as relative band intensity from a Western blot analysis, normalized to the wild-type signal.
| Enzyme | This compound Labeling (Relative Band Intensity) | Anti-Enzyme Antibody Signal (Relative Band Intensity) |
| Wild-Type | 1.00 | 1.00 |
| Inactive Mutant | 0.05 | 0.98 |
| Heat-Inactivated WT | 0.02 | 1.01 |
| No Enzyme Control | 0.00 | 0.00 |
This table illustrates the expected outcome of a validation experiment. Actual values may vary depending on the enzyme and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Site-Directed Mutagenesis to Generate an Inactive Enzyme
This protocol describes the generation of an inactive enzyme by mutating the catalytic serine to an alanine using a PCR-based method.
Materials:
-
Plasmid DNA containing the gene for the wild-type enzyme
-
Mutagenic forward and reverse primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Design and synthesize complementary forward and reverse primers containing the desired mutation (e.g., changing a TCT or TCC codon for serine to a GCT or GCC codon for alanine).
-
Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the mutant plasmid.
-
Digest the parental, methylated template DNA by adding DpnI to the PCR product and incubating at 37°C for 1-2 hours.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.
-
Isolate plasmid DNA from the resulting colonies and verify the mutation by DNA sequencing.
Recombinant Protein Expression and Purification
This protocol provides a general workflow for expressing and purifying the wild-type and inactive mutant enzymes.
Materials:
-
Expression vector containing the wild-type or mutant gene (often with an affinity tag like His6 or GST)
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Inducing agent (e.g., IPTG)
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers
Procedure:
-
Transform the expression plasmid into the E. coli expression strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding the inducing agent and continue to grow for the specified time and temperature.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other methods.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to the equilibrated affinity chromatography resin.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE and determine the concentration.
This compound Labeling and Western Blot Analysis
This protocol details the labeling of the purified enzymes with this compound and subsequent detection by Western blot.
Materials:
-
Purified wild-type and inactive mutant enzymes
-
This compound probe
-
Reaction buffer (e.g., Tris-HCl, pH 7.4)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Anti-enzyme primary antibody and HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Incubate a defined amount of purified wild-type and inactive mutant enzyme with this compound in reaction buffer for 30-60 minutes at room temperature.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
For detection of this compound labeling, incubate the membrane with streptavidin-HRP conjugate.
-
For detection of total protein, incubate a separate membrane with the anti-enzyme primary antibody, followed by the HRP-conjugated secondary antibody.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: Workflow for validating this compound binding using an inactive enzyme mutant.
Caption: Comparison of inactive mutant and competition assay validation methods.
References
A Comparative Guide to Serine Hydrolase Profiling with FP-Biotin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various Fluorophosphonate (FP)-Biotin analogs used for activity-based protein profiling (ABPP) of serine hydrolases. Understanding the nuances of these powerful chemical probes is crucial for designing experiments that yield robust and accurate insights into enzyme function, inhibitor selectivity, and drug discovery. This document summarizes key performance differences based on available experimental data, offers detailed experimental protocols, and provides visualizations to clarify complex workflows.
Introduction to Serine Hydrolases and FP-Biotin Probes
Serine hydrolases are one of the largest and most diverse enzyme families, playing critical roles in a vast array of physiological processes.[1][2] Their activities are often tightly regulated post-translationally, making traditional genomic or proteomic approaches that measure protein abundance insufficient for assessing their functional state.[1][2] Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to directly measure the activity of these enzymes in complex biological samples.[3]
At the heart of ABPP for serine hydrolases are this compound probes. These probes consist of three key components:
-
A reactive fluorophosphonate (FP) "warhead": This electrophilic group covalently modifies the active site serine of catalytically active serine hydrolases.[3]
-
A linker: This component connects the FP warhead to the biotin (B1667282) tag and can vary in length and chemical composition.
-
A biotin affinity tag: This allows for the selective enrichment of probe-labeled proteins using streptavidin-based affinity purification.
The choice of this compound analog can significantly impact the outcome of an ABPP experiment, influencing the number of identified hydrolases, the efficiency of their enrichment, and the kinetics of the labeling reaction. This guide will explore these differences to aid in the selection of the most appropriate probe for your research needs.
Comparison of this compound Analog Performance
The performance of different this compound analogs can be distinguished by several key parameters, including the structure of the linker and the nature of the biotin tag itself.
Linker Composition: Hydrophobic vs. Hydrophilic
A key differentiator among this compound analogs is the hydrophobicity of the linker. The original this compound probe features a hydrophobic alkyl chain, while newer variants incorporate hydrophilic polyethylene (B3416737) glycol (PEG) linkers.
| Feature | This compound (Alkyl Linker) | FP-PEG-Biotin (PEG Linker) | Reference |
| Serine Hydrolase Coverage | Similar "maximal coverage" to FP-PEG-Biotin. | Generates similar "maximal coverage" serine hydrolase activity profiles as this compound when incubated for extended periods. | [1][2] |
| Reaction Kinetics | Exhibits different reaction rates with certain serine hydrolases compared to FP-PEG-Biotin. | Shows different reaction kinetics for several serine hydrolases when compared to the alkyl linker version. | [1][2] |
| Solubility | More hydrophobic. | More hydrophilic, which can improve solubility in aqueous buffers. | |
| Applications | Broadly used for serine hydrolase profiling. | Useful for studying reaction kinetics and can be advantageous in competitive profiling experiments. | [4] |
Biotin Tag Modification: Biotin vs. Desthiobiotin
Desthiobiotin is a biotin analog that binds to streptavidin with lower affinity, allowing for milder elution conditions during affinity purification. This can be advantageous for preserving protein complexes or for applications where harsh denaturing conditions are undesirable.
| Feature | This compound | FP-Desthiobiotin | Reference |
| Enrichment Efficiency | Demonstrates stronger enrichment for most serine hydrolases. | Generally shows lower enrichment efficiency compared to this compound. | [5] |
| Elution Conditions | Requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) for elution from streptavidin beads. | Allows for milder elution conditions (e.g., competition with free biotin), which can preserve protein integrity. | |
| Application | Ideal for experiments where maximal enrichment is the primary goal. | Suitable for applications requiring the recovery of labeled proteins in a non-denatured state. |
Experimental Protocols
The following are generalized protocols for key experiments in serine hydrolase profiling using this compound analogs. Specific parameters may need to be optimized for your particular experimental system.
Protocol 1: In-solution Labeling of Serine Hydrolases
This protocol describes the labeling of serine hydrolases in a complex proteome (e.g., cell or tissue lysate) with an this compound probe.
Materials:
-
Proteome lysate (1-2 mg/mL protein concentration) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound analog (1 mM stock in DMSO)
-
SDS-PAGE sample buffer
Procedure:
-
To 50 µL of proteome lysate, add 1 µL of the 1 mM this compound analog stock solution to achieve a final probe concentration of 20 µM.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Quench the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
Boil the sample at 95°C for 5 minutes.
-
The labeled proteome is now ready for analysis by SDS-PAGE and western blotting with streptavidin-HRP or for enrichment.
Protocol 2: Enrichment of this compound Labeled Proteins
This protocol outlines the affinity purification of this compound labeled serine hydrolases using streptavidin beads.
Materials:
-
This compound labeled proteome from Protocol 1
-
Streptavidin-agarose beads (or magnetic beads)
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer for this compound; biotin-containing buffer for FP-Desthiobiotin)
Procedure:
-
Incubate the labeled proteome with an appropriate amount of streptavidin beads at 4°C for 1-2 hours with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. For this compound, this is typically done by resuspending the beads in SDS-PAGE sample buffer and boiling. For FP-Desthiobiotin, elution can be achieved by incubating with a buffer containing free biotin.
-
The enriched proteins are now ready for downstream analysis, such as mass spectrometry.
Protocol 3: Competitive ABPP for Inhibitor Profiling
This protocol is used to assess the potency and selectivity of a serine hydrolase inhibitor.
Materials:
-
Proteome lysate
-
Inhibitor of interest (at various concentrations)
-
This compound analog
-
Streptavidin-HRP for western blot detection
Procedure:
-
Pre-incubate the proteome lysate with varying concentrations of the inhibitor (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes) at room temperature.
-
Add the this compound probe to the inhibitor-treated lysate and incubate for an additional 30-60 minutes.
-
Quench the reaction and analyze the samples by SDS-PAGE and western blotting with streptavidin-HRP.
-
A decrease in the signal of a specific band in the presence of the inhibitor indicates that the inhibitor is targeting that particular serine hydrolase.
Visualizing the Workflow
The following diagrams illustrate the key processes in serine hydrolase profiling using this compound analogs.
Conclusion
The selection of an appropriate this compound analog is a critical step in the design of a successful ABPP experiment for serine hydrolase profiling. The choice between a hydrophobic alkyl linker and a hydrophilic PEG linker can influence the kinetics of the labeling reaction, while the decision to use biotin or desthiobiotin will depend on the desired stringency of enrichment and the need for native protein elution. By carefully considering the experimental goals and the properties of each probe, researchers can maximize the quality and depth of information obtained from their studies, ultimately accelerating the pace of discovery in serine hydrolase research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of FP-Biotin: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of FP-Biotin, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on available safety data sheets and are intended for researchers, scientists, and drug development professionals.
This compound Chemical and Safety Data
For quick reference, the following table summarizes key information about this compound.
| Property | Value | Reference |
| CAS Number | 259270-28-5 | [1][2][3] |
| Molecular Formula | C₂₇H₅₀FN₄O₅PS | [3] |
| Molecular Weight | 592.75 g/mol | [3] |
| Appearance | White solid (Biotin) | [4] |
| Solubility | Soluble in water (Biotin) | [4] |
| Storage | Store the container tightly closed in a dry, cool and well-ventilated place. | [1] |
| Hazard Identification | No specific hazard data is available for this compound itself, but it is described as a potent organophosphorus toxicant.[1][2] Standard safe handling practices for chemical reagents should be followed. |
Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. Discharge into the environment must be avoided.[1]
1. Personal Protective Equipment (PPE):
-
Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]
-
Ensure work is conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1]
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes), in a designated and clearly labeled chemical waste container.
-
Keep the chemical in suitable and closed containers for disposal.[1]
3. Disposal of Unused this compound:
-
The primary recommended disposal method is through a licensed chemical destruction plant.[1]
-
Alternatively, controlled incineration with flue gas scrubbing may be used.[1]
-
Do not discharge this compound waste into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
4. Disposal of Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the packaging can be offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
5. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Remove all sources of ignition and use non-sparking tools.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound and its packaging.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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